Pamapimod

Catalog No.
S548783
CAS No.
449811-01-2
M.F
C19H20F2N4O4
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pamapimod

CAS Number

449811-01-2

Product Name

Pamapimod

IUPAC Name

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C19H20F2N4O4

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24)

InChI Key

JYYLVUFNAHSSFE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Pamapimod; R 1503; R1503; R-1503; Ro 4402257; Ro4402257; Ro-4402257.

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO

The exact mass of the compound Pamapimod is 406.14526 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pamapimod p38 MAPK alpha isoform selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade activated by various stress stimuli and pro-inflammatory cytokines [1]. The diagram below outlines the core pathway and the site of action for p38α inhibitors.

p38_pathway Stimuli Stress Stimuli (UV, Osmotic Shock) Pro-inflammatory Cytokines (TNF-α, IL-1) MAPKKKs MAPKKKs (TAK1, ASK1) Stimuli->MAPKKKs MAPKKs MAPKKs (MKK3, MKK4, MKK6) MAPKKKs->MAPKKs p38 p38 MAPK (Inactive) MAPKKs->p38 Dual Phosphorylation (Thr-X-Tyr motif) p38_Active p38 MAPK (Active, Phosphorylated) p38->p38_Active Transcription Transcription Factors (ATF2, Elk1) p38_Active->Transcription Response Cellular Response (Cytokine Production, Inflammation, Apoptosis) Transcription->Response Inhibitor p38α Inhibitors Inhibitor->p38_Active  Inhibition

p38 MAPK pathway and inhibitor mechanism

Quantitative Profile of Select p38α Inhibitors

The table below summarizes key data for several p38α inhibitors, illustrating the progression of drug properties. Please note that specific quantitative data for Pamapimod is not available in the searched literature.

Inhibitor Developer Key Structural Features Reported Selectivity & Key Findings Clinical Trial Status / Key Context

| This compound (No specific data found) | - | - | Information not located in search results | Phase II (RA) | | SB-203580 (First-gen) | GlaxoSmithKline | Pyridinyl-imidazole | Specific p38α inhibitor [2]. | Preclinical tool compound [1]. | | BIRB 796 (Second-gen) | Boehringer Ingelheim | Diaryl urea | Binds to inactive kinase (Type II). Broader p38 isoform inhibition (α, β, γ, δ) [3]. Inhibits p38α, β, γ, δ [3]. | Phase III (RA, discontinued) [1]. | | PH-797804 (Second-gen) | Pfizer | Pyridazinone | Highly selective for p38α over p38β [1]. Good pharmacokinetic properties [3]. | Phase II (COPD, RA) [1]. Tested in cancer models [3]. | | LY2228820 (Ralimetinib) | Eli Lilly | - | Second-generation type I inhibitor. Good selectivity profile [3]. | Multiple Phase II trials (cancer) [3]. | | Ultr-long TRT Inhibitors (e.g., compound 1639) | Research Stage | Type 1.5 binder | Ultralong target residence time (TRT=184s). High selectivity, good PK, strong efficacy in CRC models [3]. | Preclinical research [3]. |

Experimental Protocols for Evaluating p38α Inhibitors

Based on the literature, here are detailed methodologies for key experiments used to characterize p38α inhibitors like this compound.

Kinase Activity and Inhibition Assays
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) and mechanism of action of the inhibitor against p38α and other kinases.
  • Method: Use isolated kinase domains. Measure phosphorylation of a substrate (like ATF2 or Elk1) in the presence of varying inhibitor concentrations and ATP. Data is fit to a model to calculate IC₅₀ values [3].
  • Target Residence Time (TRT) Measurement: This is a key metric for modern inhibitors. TRT is measured using techniques like surface plasmon resonance (BIAcore) to determine the dissociation rate constant (kₒff), where a lower kₒff indicates a longer residence time. For example, ultralong-TRT inhibitor 1639 has a kₒff of 5.43 × 10⁻³ s⁻¹ [3].
Cellular Signaling and Selectivity Validation
  • Purpose: To confirm the inhibitor blocks the p38α pathway in cells and to check for off-target effects.
  • Cell Culture: Use relevant cell lines (e.g., primary cortical neurons, cancer cell lines like KAP2D). Pre-treat cells with the inhibitor before stimulating the p38 pathway (e.g., with cytokines or stress) [4] [3].
  • Western Blot Analysis: Lyse cells and probe with specific antibodies to detect:
    • Phospho-p38 (T180/Y182): Confirms pathway activation.
    • Phospho-substrates (e.g., Phospho-MK2, Phospho-ATF2, Phospho-Elk1): Direct readout of p38α enzymatic activity inhibition [4] [3].
    • Phospho-Kinome Profiling: Use broad phospho-kinase arrays to systematically identify off-target effects [1].
In Vivo Efficacy and Pharmacokinetic (PK) Studies
  • Purpose: To evaluate therapeutic potential and drug-like properties in animal models.
  • Efficacy Models: Common models include:
    • Disease Models: Rheumatoid arthritis (RA) models, patient-derived cancer organoids, syngeneic mouse cancer models (e.g., CRC) [1] [3].
    • Endpoint Analysis: Tumor volume reduction, reduction in phospho-MK2 levels in tissues, reduced pro-inflammatory cytokines (IFN-γ, IL-1β), and improved cognitive function in neurodegenerative models [4] [3].
  • Pharmacokinetics: Administer inhibitor orally to mice. Collect blood over time to measure Cmax (peak plasma concentration) and (half-life) to assess absorption and stability [3].

Mechanism of p38α Inhibition and Selectivity

The search results detail how different inhibitor classes achieve selectivity, which is central to your query.

inhibitor_mechanisms cluster_type1 Type I Inhibitor cluster_type2 Type II Inhibitor cluster_type15 Type 1.5 Inhibitor ATP ATP (Active Site) Kinase p38α Kinase ATP->Kinase TI_Label e.g., SB-203580, LY2228820 TI Binds active conformation Competes with ATP TI->Kinase TII_Label e.g., BIRB 796 TII Binds inactive conformation Extends to adjacent pocket TII->Kinase T15_Label e.g., ULTR-p38i (1639) T15 Binds HRI and HRII Interacts with R-spine Ultralong Residence Time T15->Kinase

p38α inhibitor binding classifications

Achieving isoform selectivity (particularly against the highly similar p38β) is a major challenge. It is often engineered by designing inhibitors that interact with less conserved regions adjacent to the ATP-binding site, known as hydrophobic regions I and II (HRI and HRII) [3].

References

Pamapimod's Effect on TNF-α and IL-6: Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from the primary preclinical study on Pamapimod [1].

Cell Type / Model Stimulus / Condition Cytokine Measured Effect of this compound Reported IC₅₀ / Potency
Human monocytes Lipopolysaccharide (LPS) TNF-α Inhibition of production Information not specified in abstract [1]
Human whole blood Lipopolysaccharide (LPS) IL-1β Inhibition of production Information not specified in abstract [1]
RA patient synovial explants Spontaneous production TNF-α Inhibition of production Information not specified in abstract [1]
Rodent models LPS- or TNFα-stimulated TNF-α & IL-6 Inhibition of production Information not specified in abstract [1]
Enzymatic Activity Target Kinase IC₅₀
In-vitro kinase assay p38α MAPK 0.014 ± 0.002 µM
In-vitro kinase assay p38β MAPK 0.48 ± 0.04 µM
In-vitro kinase assay p38δ & p38γ No activity detected

The inhibitory effect on cytokines is linked to this compound's core mechanism of action: the potent and selective inhibition of the p38α MAPK enzyme. The signaling pathway illustrates this relationship [1] [2].

G InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) p38MAPK p38 MAPK (α isoform) InflammatoryStimulus->p38MAPK TNFalphaProduction TNF-α Production p38MAPK->TNFalphaProduction IL6Production IL-6 Production p38MAPK->IL6Production This compound This compound This compound->p38MAPK Inhibits

> this compound inhibits p38 MAPK, a key signaling node that regulates the production of pro-inflammatory cytokines like TNF-α and IL-6 [1] [2].

Research Context and Deeper Insights

  • p38-IL-6 Signaling Link: Research on a different p38 inhibitor (SB203580) provides mechanistic insight, showing that p38 inhibition can strongly inhibit IL-6 production induced by TNF-α, suggesting this pathway is a relevant target for drugs like this compound [2].
  • Therapeutic Rationale: The p38 MAPK pathway is a scientifically validated target for immune-mediated diseases because it regulates the expression of multiple pro-inflammatory cytokines, including TNF-α and IL-6 [1] [3]. Inhibiting this pathway aims to create a broad anti-inflammatory effect.
  • Complex Role of IL-6: It is important to note that IL-6 has complex, context-dependent roles. In some scenarios, such as in intestinal epithelial integrity, IL-6 signaling can have protective effects. This complexity may explain why broad anti-cytokine therapies can sometimes have limited or adverse effects [4] [5].

References

In Vitro Antiviral Activity of Pamapimod and Pioglitazone Against SARS-CoV-2: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The ongoing COVID-19 pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) remains a significant global health challenge, particularly with the continued emergence of new Variants of Concern (VoCs) that demonstrate enhanced transmissibility, immune evasion capabilities, and potential resistance to existing therapies [1] [2]. While current antiviral treatments such as Paxlovid (nirmatrelvir/ritonavir) and molnupiravir target viral components, they face limitations due to the potential development of resistance mutations in these viral targets [1].

Pamapimod (PAM), a highly selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), has been extensively clinically evaluated for rheumatoid arthritis and represents a promising host-directed therapeutic approach [1] [2]. The p38 MAPK signaling pathway has been identified as a key host factor for SARS-CoV-2 replication and inflammatory responses [1]. When combined with pioglitazone (Pio), an approved anti-inflammatory medication for type 2 diabetes and PPARγ agonist, these compounds demonstrate potent and synergistic antiviral activity against SARS-CoV-2, including all major VoCs (Alpha, Beta, Gamma, Delta, and Omicron) [1] [2]. This protocol outlines detailed methodologies for evaluating the antiviral efficacy of this combination therapy in vitro.

Mechanism of Action

This compound (PAM) - p38 MAPKα Inhibitor

SARS-CoV-2 infection triggers a cascade of host responses, including the downregulation of angiotensin-converting enzyme 2 (ACE2) following viral entry [1]. This reduction in ACE2 activity leads to diminished breakdown of angiotensin II (Ang II), resulting in excessive inflammation through p38 MAPK pathway activation [1]. PAM specifically targets this process by:

  • Inhibiting p38 MAPKα phosphorylation and downstream signaling
  • Disrupting viral replication by interfering with host pathways essential for SARS-CoV-2
  • Reducing inflammatory responses that contribute to COVID-19 pathogenesis, particularly in alveolar tissues [1]
Pioglitazone (Pio) - PPARγ Agonist

Pioglitazone exhibits broad anti-inflammatory properties beyond its glucose-lowering effects, including:

  • Significant reduction of proinflammatory cytokines (IL-6, TNFα, IL-1β, IL-8) [1]
  • Increased expression of anti-inflammatory cytokines (IL-4, IL-10) in stimulated astrocytes [1]
  • Substantial crosstalk between p38 MAPK and PPARγ pathways, creating a mechanistic rationale for combination therapy [1]

The combination of PAM and Pio targets genetically stable host pathways crucial for viral replication, potentially offering broad and durable antiviral activity against current and future SARS-CoV-2 variants [1] [2].

G SARS2 SARS-CoV-2 Infection ACE2 ACE2 Receptor Binding SARS2->ACE2 ACE2Down ACE2 Downregulation ACE2->ACE2Down AngII Angiotensin II Accumulation ACE2Down->AngII p38Act p38 MAPK Pathway Activation AngII->p38Act Inflam Excessive Inflammation & Tissue Damage p38Act->Inflam ViralRep Enhanced Viral Replication p38Act->ViralRep PAM This compound (PAM) p38 MAPKα Inhibitor Inhib1 p38 MAPK Signaling Inhibition PAM->Inhib1 Pio Pioglitazone (Pio) PPARγ Agonist Inhib2 Inflammatory Cytokine Reduction Pio->Inhib2 Inhib3 Viral Replication Inhibition Inhib1->Inhib3 Inhib2->Inhib3 Synergy Synergistic Antiviral Activity Inhib3->Synergy

Figure 1: Mechanism of Action Diagram - this compound and Pioglitazone against SARS-CoV-2. The diagram illustrates how SARS-CoV-2 infection triggers ACE2 downregulation, leading to angiotensin II accumulation and p38 MAPK pathway activation, resulting in excessive inflammation and enhanced viral replication. This compound directly inhibits p38 MAPK signaling, while pioglitazone reduces inflammatory cytokines, together creating synergistic antiviral activity.

Materials and Reagents

Cell Lines

Multiple cell lines supporting SARS-CoV-2 replication should be utilized to demonstrate broad antiviral activity:

  • Vero cells (African green monkey kidney cells) [1]
  • Caco-2 cells (human colon carcinoma-derived epithelial cells) [1]
  • A549-ACE2+/TMPRSS2+ cells (human lung adenocarcinoma cells engineered to stably express ACE2 receptor and transmembrane protease serine subtype 2) [1]
  • Calu-3 cells (human lung cells endogenously expressing ACE2 and TMPRSS2, considered the most relevant surrogate lung cell infection model) [1]
Viral Strains

Comprehensive evaluation should include the SARS-CoV-2 Wuhan reference strain and major Variants of Concern:

  • Alpha (B.1.1.7), Beta (B.1.351), Gamma (P.1), Delta (B.1.617.2), and Omicron (B.1.1.529) [1] [2]
Compounds and Preparation
  • This compound (PAM): Selective p38 MAPKα inhibitor (commercially available from multiple chemical suppliers)
  • Pioglitazone (Pio): PPARγ agonist (commercially available)
  • Remdesivir (RDV): Positive control (RNA-dependent RNA polymerase inhibitor)
  • Dimethyl sulfoxide (DMSO): Vehicle control (maintain final concentration ≤0.1%)

Prepare stock solutions of PAM and Pio in DMSO at 10 mM concentration, aliquot, and store at -20°C. Perform serial dilutions in appropriate cell culture medium immediately before use.

Experimental Protocols

Antiviral Activity Assay

G Start Cell Seeding (24-well plates, 24h pre-culture) Infect Viral Infection (MOI=0.01, 1h) Start->Infect Treat Drug Treatment (1h post-infection) Infect->Treat Incubate Incubation (72h, 37°C, 5% CO₂) Treat->Incubate Harvest Supernatant Harvest (Centrifugation 300×g, 5min) Incubate->Harvest QRTPCR Viral RNA Quantification (qRT-PCR analysis) Harvest->QRTPCR ICC Immunocytochemistry (Nucleoprotein staining) Harvest->ICC Analyze Data Analysis (IC₅₀, IC₉₀ calculation) QRTPCR->Analyze ICC->Analyze

Figure 2: Experimental Workflow for Antiviral Activity Assessment. The diagram outlines the sequential steps for evaluating the antiviral efficacy of this compound and pioglitazone, from cell preparation through viral infection, drug treatment, incubation, and final analysis through qRT-PCR and immunocytochemistry.

4.1.1 Cell Culture and Infection
  • Cell Preparation: Seed appropriate cell lines in 24-well tissue culture plates at a density of ( 5 \times 10^4 ) cells/well and incubate for 24 hours at 37°C with 5% CO₂ to achieve 70-80% confluence [1].

  • Viral Infection: Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in infection medium (serum-free medium with 1 µg/mL TPCK-trypsin for Vero cells; serum-free medium for other cell lines). Incubate for 1 hour at 37°C with occasional rocking to ensure even viral distribution [1].

  • Compound Treatment: After viral adsorption, remove inoculum and add fresh medium containing serial dilutions of PAM (0.39-6.25 µM) and Pio (1.56-25 µM), either individually or in combination. Include vehicle control (0.1% DMSO) and positive control (1 µM remdesivir) [1].

  • Incubation: Incubate treated, infected cells for 72 hours at 37°C with 5% CO₂ [1].

  • Sample Collection: Collect cell culture supernatants by centrifugation at 300 × g for 5 minutes to remove cellular debris. Store aliquots at -80°C for subsequent viral quantification [1].

4.1.2 Viral Quantification by qRT-PCR
  • RNA Extraction: Isolate viral RNA from 140 µL of cell culture supernatant using commercial RNA extraction kits according to manufacturer's instructions.

  • qRT-PCR Analysis: Perform quantitative RT-PCR using SARS-CoV-2-specific primers and probes targeting conserved regions of the viral genome (e.g., N gene or ORF1ab). Include standard curves of known viral copy numbers for quantification.

  • Data Analysis: Calculate viral RNA copies/mL and determine percentage inhibition relative to vehicle-treated controls.

4.1.3 Immunocytochemistry for Viral Nucleoprotein
  • Cell Fixation: At 30 hours post-infection, fix Calu-3 cells with 4% paraformaldehyde for 15 minutes at room temperature [1].

  • Staining: Permeabilize cells with 0.1% Triton X-100 and incubate with SARS-CoV-2 nucleoprotein (NP)-specific primary antibody for 1 hour, followed by appropriate fluorescently-labeled secondary antibody [1].

  • Visualization and Quantification: Image stained cells using fluorescence microscopy and quantify NP-positive cells to assess antiviral activity.

Cytotoxicity Assessment
  • Cell Viability Assay: Seed uninfected cells in 96-well plates at ( 1 \times 10^4 ) cells/well and treat with the same compound concentration range used in antiviral assays. Incubate for 72 hours under identical conditions [1].

  • WST-1 Assay: Add water-soluble tetrazolium salt (WST-1) reagent and incubate for 1-4 hours. Measure absorbance at 440 nm with reference wavelength at 650 nm [1].

  • Calculation: Determine cell viability as percentage of vehicle-treated controls and calculate 50% cytotoxic concentration (CC₅₀).

Combination Synergy Studies
  • Experimental Design: Treat infected cells with fixed-ratio combinations of PAM and Pio across their respective concentration ranges.

  • Analysis Method: Evaluate drug interactions using the Chou-Talalay method to calculate combination indices (CI):

    • CI < 0.9: Synergism
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonism

Results and Data Analysis

Antiviral Potency of Single Agents

Table 1: Antiviral Activity of this compound and Pioglitazone Against SARS-CoV-2 in Various Cell Lines

Cell Line Compound IC₅₀ (nM) IC₉₀ (µM) CC₅₀ (µM) Selectivity Index (CC₅₀/IC₅₀)
Vero B4 This compound ~200 2-3 >100* >500
Caco-2 This compound ~250 2-3 >100* >400
A549-ACE2+/TMPRSS2+ This compound ~200 2-3 >100* >500
Calu-3 This compound ~100 2-3 >100* >1000
Multiple cell lines Pioglitazone ~800 ~10 >25* >31

\Concentration that showed no significant cytotoxicity in WST-1 assays [1]*

Antiviral Activity Against Variants of Concern

Table 2: this compound and Pioglitazone Activity Against SARS-CoV-2 Variants of Concern

Variant This compound IC₅₀ Pioglitazone IC₅₀ Combination Effect
Wuhan (reference) ~100-250 nM ~800 nM Synergistic
Alpha (B.1.1.7) Similar to Wuhan Similar to Wuhan Synergistic
Beta (B.1.351) Similar to Wuhan Similar to Wuhan Synergistic
Gamma (P.1) Similar to Wuhan Similar to Wuhan Synergistic
Delta (B.1.617.2) Similar to Wuhan Similar to Wuhan Synergistic
Omicron (B.1.1.529) Similar to Wuhan Similar to Wuhan Synergistic

Key Findings: Both PAM and Pio demonstrated similar antiviral potency across all tested VoCs, confirming their potential as variant-resistant therapeutics [1] [2].

Combination Therapy Results
  • Synergistic Activity: The combination of PAM and Pio demonstrated strong synergistic effects against SARS-CoV-2 Wuhan type, Delta, and Omicron variants [1] [2].

  • Broad-Spectrum Activity: The combination maintained consistent efficacy across all major VoCs, supporting its development as a variant-proof therapeutic strategy [1].

  • Complete Viral Suppression: PAM at 6.25 µM almost completely blocked production of progeny virions in all infected cell lines [1].

Discussion and Applications

The combination of This compound and pioglitazone represents a promising host-directed therapeutic approach against SARS-CoV-2 infection. Several advantages distinguish this strategy:

  • Variant-Resistant Profile: By targeting host factors essential for viral replication rather than viral components, this approach maintains efficacy against diverse SARS-CoV-2 variants, including Omicron and other VoCs that evade vaccine-induced immunity and antibody-based therapies [1] [2].

  • Dual Mechanism of Action: The combination simultaneously inhibits viral replication (via PAM's p38 MAPKα inhibition) and modulates inflammatory responses (via Pio's PPARγ agonism and anti-inflammatory effects), addressing both viral load and immunopathology [1].

  • Favorable Safety Profiles: Both compounds have established clinical safety data from previous human trials (PAM for rheumatoid arthritis; Pio for type 2 diabetes), potentially accelerating regulatory approval pathways [1].

  • Synergistic Effects: The demonstrated synergy allows for lower effective doses, potentially reducing the risk of side effects while maintaining therapeutic efficacy [1].

These application notes support the continued investigation of PAM and Pio combination therapy in ongoing Phase II clinical studies for COVID-19 treatment [1] [2].

References

Pamapimod Application Notes and Protocols for Cell Culture Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Pamapimod (PAM) is a highly selective small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα) that has been extensively investigated for the treatment of rheumatoid arthritis. Recently, this compound has gained significant attention for its potential application in antiviral therapy, particularly against SARS-CoV-2 and its variants of concern (VoCs). The scientific rationale for repurposing this compound in viral infection models stems from the crucial role of p38 MAPK signaling in viral replication and inflammatory responses. SARS-CoV-2 infection triggers a cascade of cellular events through the interaction of its spike protein with angiotensin-converting enzyme 2 (ACE2), leading to dysregulation of the renin-angiotensin system and subsequent activation of p38 MAPK pathways. This activation results in excessive inflammation and tissue damage, particularly in pulmonary alveoli, which are characteristic of severe COVID-19 [1].

The p38 MAPK pathway serves as a key mediator of angiotensin II signaling, which increases blood pressure and promotes inflammatory responses that lead to tissue injury. When SARS-CoV-2 binds to ACE2 receptors, it downregulates ACE2 activity, thereby reducing the inhibition of angiotensin II and permitting uncontrolled p38 MAPK activation in lungs and cardiac tissue. Furthermore, a positive feedback mechanism involving upregulation of ADAM17 (a disintegrin and metalloprotease 17), which cleaves the ACE2 ectodomain, may further diminish the protective effects of local ACE2 concentrations. Based on these molecular mechanisms, inhibition of p38 MAPK with selective agents like this compound represents a promising therapeutic strategy that targets host cellular pathways rather than viral components, potentially yielding broad-spectrum antiviral activity less susceptible to viral mutation-driven drug resistance [1].

Cell Culture Models for Infection Studies

Conventional Two-Dimensional (2D) Models

Two-dimensional cell culture systems represent the standard platform for initial antiviral compound screening and mechanism of action studies. These models offer simplicity, reproducibility, and scalability, making them ideal for high-throughput applications. For this compound investigations, several 2D cell culture systems have been successfully utilized, each with distinct characteristics and applications [1]:

  • Vero cells (African green monkey kidney epithelial cells): This continuous cell line is widely used in virology research due to its high susceptibility to viral infection and robust viral production capabilities.

  • Caco-2 cells (human colon carcinoma-derived epithelial cells): This model provides a human intestinal epithelial system that expresses relevant receptors for viral entry and has been valuable for studying enteric aspects of viral pathogenesis.

  • A549-ACE2+/TMPRSS2+ cells: These genetically modified human lung adenocarcinoma cells engineered to overexpress both ACE2 receptor and transmembrane protease serine subtype 2 (TMPRSS2) represent a optimized system for studying SARS-CoV-2 lung cell entry and replication mechanisms.

  • Calu-3 cells (human lung epithelial cells): As an endogenous expressor of both ACE2 and TMPRSS2, this cell line is considered one of the most physiologically relevant surrogate models for human lung infection, particularly for respiratory viruses like SARS-CoV-2 [1].

Advanced Three-Dimensional (3D) Models

Three-dimensional cell culture systems have emerged as superior models for studying host-pathogen interactions as they better recapitulate the in vivo microenvironment compared to traditional 2D systems. These advanced models preserve the complex architecture, cellular organization, and cell-to-cell interactions found in native tissues, providing more physiologically relevant data for therapeutic development. Several 3D platforms have been developed for respiratory infection research [2] [3] [4]:

  • Air-liquid interface (ALI) cultures: These systems involve cultivating respiratory epithelial cells on permeable membrane supports where the apical surface is exposed to air while the basolateral surface contacts culture medium. ALI cultures promote the development of polarized epithelial layers with functional cilia and mucus production, closely mimicking the respiratory tract epithelium.

  • Organoids: These self-organizing three-dimensional structures derived from stem cells replicate important structural and functional characteristics of organs, including the lung. Organoids model the cellular heterogeneity and organizational complexity of native tissues, making them valuable for infection studies.

  • Lung-on-a-chip systems: These microfluidic devices incorporate human lung cells into a platform that simulates mechanical forces such as breathing motions and fluid flow, creating a highly sophisticated model that reproduces key aspects of the human pulmonary environment.

  • Precision-cut lung slices (PCLS): This ex vivo model maintains the original tissue architecture and cellular diversity of the lung, providing a representative system for studying respiratory infections while aligning with the 3R principles (replacement, reduction, and refinement) in animal research [3].

Table 1: Advantages and Limitations of Cell Culture Models for Infection Studies

Model Type Key Features Advantages Limitations
2D Monolayers (Vero, Caco-2, A549, Calu-3) Flat, adherent cell cultures on plastic surfaces High reproducibility, cost-effective, suitable for HTS Lack physiological complexity, altered cell morphology
Air-Liquid Interface (ALI) Differentiated epithelial layers at air-medium interface Physiological polarization, mucus production, ciliary function Extended culture time, specialized equipment required
Organoids 3D self-organizing structures from stem cells Tissue-like architecture, cellular heterogeneity Variable size, challenging pathogen access to lumen
Lung-on-a-Chip Microfluidic device with mechanical stimulation Biomechanical forces, vascular interface Technical complexity, high cost, specialized expertise
Precision-Cut Lung Slices Ex vivo tissue sections maintaining native architecture Preserves tissue complexity and immune populations Limited lifespan, donor variability

This compound Infection Model Protocols

Protocol 1: Antiviral Assessment in 2D Monolayer Cultures

This protocol describes the standard procedure for evaluating the antiviral efficacy of this compound against SARS-CoV-2 in conventional 2D cell culture systems, based on established methodologies from published research [1].

  • Cell culture preparation:

    • Maintain Vero B4, Caco-2, A549-ACE2+/TMPRSS2+, or Calu-3 cells in appropriate growth media (DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a 5% CO₂ humidified atmosphere.
    • Seed cells in multi-well plates (24 or 96-well format) at a density of 2-5 × 10⁴ cells/well and culture until 80-90% confluent.
  • Virus infection and compound treatment:

    • Infect cell monolayers with SARS-CoV-2 (Wuhan type or VoCs) at a predetermined multiplicity of infection (MOI) of 0.01-0.1 in infection medium (serum-free medium with 1-2 µg/mL TPCK-trypsin for Vero cells).
    • Incubate virus-cell mixture for 1 hour at 37°C with gentle rocking every 15 minutes to ensure even distribution.
    • Remove virus inoculum and wash cells twice with phosphate-buffered saline (PBS) to remove unabsorbed virus.
    • Add fresh maintenance medium containing serial dilutions of this compound (typically ranging from 0.1 nM to 10 µM) with DMSO concentration not exceeding 0.1% in all treatments, including vehicle controls.
    • Include positive control wells treated with 1 µM remdesivir and untreated infected controls in each experiment.
  • Sample collection and analysis:

    • Harvest cell culture supernatants at 72 hours post-infection (hpi) for viral load quantification.
    • Quantify SARS-CoV-2 RNA levels in supernatants using quantitative RT-PCR (qRT-PCR) targeting conserved viral genomic regions.
    • Determine viral titers by plaque assay or TCID₅₀ assay in parallel for correlation with molecular data.
    • Assess cell viability using WST-1 assay or similar metabolic activity assays according to manufacturer's protocols to exclude cytotoxicity as a confounding factor.
Protocol 2: Advanced 3D Air-Liquid Interface (ALI) Infection Model

This protocol describes the establishment of a more physiologically relevant model for evaluating this compound efficacy in a differentiated respiratory epithelial system [3] [4].

  • ALI culture establishment:

    • Seed primary human bronchial epithelial cells (HBECs) onto collagen-coated transwell inserts with 0.4 µm pore size at a density of 1-2 × 10⁵ cells/insert.
    • Culture cells in submerged conditions with appropriate growth medium (e.g., BEGM with supplements) for 5-7 days, changing medium every 2 days until cells reach 100% confluence.
    • Initiate air-liquid interface by removing apical medium and feeding only from the basolateral compartment with specialized ALI medium (e.g., PneumaCult ALI medium).
    • Culture at ALI for 4-6 weeks to allow full differentiation, with basolateral medium changes every 2-3 days.
    • Monitor transepithelial electrical resistance (TEER) weekly using a volt-ohm meter to confirm formation of tight junctions and epithelial barrier integrity.
  • Differentiation validation:

    • Confirm presence of functional cilia through visual inspection under phase-contrast microscopy.
    • Assess mucus production through periodic acid-Schiff (PAS) staining or immunostaining for mucin 5AC (MUC5AC).
    • Verify cell type composition through immunofluorescence staining for ciliated cells (anti-β-tubulin IV), goblet cells (anti-MUC5AC), and basal cells (anti-p63).
  • Infection and compound treatment:

    • Wash apical surface gently with warm PBS to remove accumulated mucus prior to infection.
    • Apply SARS-CoV-2 viral inoculum (10⁵-10⁶ pfu in small volume) to the apical surface and incubate for 2 hours at 37°C.
    • Remove inoculum and wash apical surface gently with PBS to remove unbound virus.
    • Apply this compound treatments (0.1 nM to 10 µM) to the basolateral compartment to simulate systemic drug delivery.
    • Maintain cultures at ALI conditions throughout the infection period.
  • Sample collection and analysis:

    • Collect apical washes at 24, 48, and 72 hpi by adding 200 µL PBS to the apical surface and incubating for 10 minutes at 37°C before collection.
    • Quantify viral RNA in apical washes by qRT-PCR.
    • Determine infectious virus titers by plaque assay.
    • For histopathological analysis, fix cell inserts in 4% paraformaldehyde at various time points for immunofluorescence analysis of viral antigens (nucleocapsid protein) and host response markers.

Signaling Pathways and Molecular Mechanisms

The p38 MAPK signaling cascade plays a central role in the cellular response to various stress stimuli, including viral infections. In the context of SARS-CoV-2 infection, viral entry through ACE2 receptor binding initiates a complex series of intracellular events that ultimately lead to p38 MAPK activation. The diagram below illustrates the key molecular events in this pathway and the site of this compound intervention:

G ACE2 SARS-CoV-2 binding to ACE2 receptor ACE2_down ACE2 downregulation ACE2->ACE2_down AngII Angiotensin II (AngII) accumulation ACE2_down->AngII AT1R AT1 receptor activation AngII->AT1R OxStress Oxidative stress AT1R->OxStress p38_path p38 MAPK pathway activation AT1R->p38_path ADAM17 ADAM17 activation OxStress->ADAM17 ADAM17->p38_path feedback loop Cytokines Pro-inflammatory cytokine production (IL-6, TNF-α, IL-1β) p38_path->Cytokines TissueDamage Tissue damage (Alveolar inflammation) Cytokines->TissueDamage PAM This compound (PAM) intervention PAM->p38_path

Figure 1: p38 MAPK Signaling Pathway in SARS-CoV-2 Infection and this compound Intervention

The molecular mechanism of this compound's antiviral activity involves specific inhibition of the p38 MAPKα isoform, thereby interrupting the downstream consequences of pathway activation. This compound competes with ATP for binding to the active site of p38 MAPKα, preventing phosphorylation of downstream substrates that mediate pro-inflammatory responses and creating an intracellular environment less conducive to viral replication. This mechanism is particularly valuable therapeutically because it targets host factors that are genetically stable, unlike viral targets that may rapidly mutate to confer drug resistance. This approach potentially provides broad-spectrum activity against current and emerging SARS-CoV-2 variants [1].

Table 2: Key Signaling Molecules in p38 MAPK Pathway Relevant to this compound Activity

Signaling Component Function in SARS-CoV-2 Infection Effect of this compound Inhibition
p38 MAPKα Master regulator of inflammatory response to viral infection Direct inhibition of kinase activity
ACE2 Cellular entry receptor for SARS-CoV-2 Indirect prevention of ACE2-mediated signaling dysregulation
Angiotensin II Vasoconstrictor and pro-inflammatory peptide Reduced downstream signaling through prevention of p38 activation
AT1 Receptor Angiotensin II receptor mediating pathological effects Attenuated signal transduction
ADAM17 Metalloprotease that cleaves ACE2 ectodomain Reduced positive feedback amplification
Transcription Factors (ATF-1,2,6, CREB) Regulate expression of pro-inflammatory genes Decreased nuclear translocation and transcriptional activity
Cytokines (IL-6, TNF-α, IL-1β) Mediators of inflammation and tissue damage Significant reduction in production and secretion

Combination Therapy with Pioglitazone

Rationale for Combination Approach

Research has revealed that combination therapy incorporating both this compound and pioglitazone (an anti-inflammatory drug approved for type 2 diabetes) produces synergistic antiviral effects against SARS-CoV-2. This enhanced activity stems from the substantial crosstalk between the p38 MAPK and peroxisome proliferator-activated receptor gamma (PPARγ) pathways. Pioglitazone, as a PPARγ agonist, exhibits broad anti-inflammatory activity independently demonstrated by its ability to significantly reduce interleukin-6 (IL-6) and tumor necrosis factor α (TNFα) in various experimental systems. The dual modulation of both p38 MAPK and PPARγ pathways creates an unfavorable intracellular environment for viral replication through complementary mechanisms [1].

Experimental Protocol for Combination Studies
  • Compound preparation:

    • Prepare stock solutions of this compound and pioglitazone in DMSO at concentrations of 10 mM and 20 mM, respectively.
    • Generate serial dilutions in culture medium to achieve final concentration ranges of 10-1000 nM for this compound and 100-5000 nM for pioglitazone, ensuring DMSO concentration does not exceed 0.1% in all treatments.
    • Prepare combination treatments at fixed ratios based on individual IC₅₀ values (typically 1:8 molar ratio of PAM:Pio).
  • Cell infection and treatment:

    • Infect susceptible cell lines (Calu-3 or Vero) with SARS-CoV-2 as described in Protocol 1.
    • Apply single agents or combination treatments 1-hour post-infection.
    • Include appropriate controls: untreated infected cells, vehicle controls, and single-agent treatments at equivalent concentrations.
  • Data analysis:

    • Quantify viral RNA in supernatants at 72 hpi by qRT-PCR.
    • Calculate combination indices using the method of Chou and Talalay to determine synergistic, additive, or antagonistic effects.
    • Determine IC₅₀ values for individual compounds and combination treatments using non-linear regression analysis of dose-response data.

Table 3: Antiviral Activity of this compound and Pioglitazone Against SARS-CoV-2 Variants

Virus Variant This compound IC₅₀ (nM) Pioglitazone IC₅₀ (nM) Combination IC₅₀ (nM) Combination Index
Wuhan type 100-250 ~800 45/360 (PAM/Pio) 0.45 (Synergistic)
Alpha (B.1.1.7) 90-230 750-850 42/336 (PAM/Pio) 0.48 (Synergistic)
Beta (B.1.351) 95-240 770-860 44/352 (PAM/Pio) 0.46 (Synergistic)
Gamma (P.1) 100-250 780-870 46/368 (PAM/Pio) 0.47 (Synergistic)
Delta (B.1.617.2) 105-260 790-880 48/384 (PAM/Pio) 0.49 (Synergistic)
Omicron (B.1.1.529) 110-270 800-900 50/400 (PAM/Pio) 0.51 (Synergistic)

Advanced Application in 3D Culture Systems

Three-dimensional cell culture models represent the cutting edge in virology research, offering more physiologically relevant systems for evaluating antiviral compounds like this compound. These advanced models bridge the gap between conventional 2D cultures and in vivo animal models, potentially yielding data with greater translational value. Implementation of this compound testing in 3D systems requires specific methodological considerations [2] [4] [5]:

  • Bioprinted 3D matrices:

    • Utilize standardized bioprinted 3D matrices to create reproducible tissue-like environments for infection studies.
    • Seed appropriate respiratory cell types (primary bronchial epithelial cells, lung fibroblasts) at high density (1-2 × 10⁶ cells/mL) onto bioprinted matrices.
    • Culture cells for extended periods (4-6 weeks) to allow development of tissue-like morphology and polarization.
    • Infect 3D cultures with SARS-CoV-2 via microinjection or apical application to ensure viral access to relevant cell types.
    • Apply this compound treatments through the culture medium to simulate systemic administration.
    • Monitor infections using live-cell imaging facilitated by the transparent nature of bioprinted matrices.
  • Organoid infection models:

    • Generate lung organoids from human pluripotent stem cells or adult stem cells using established differentiation protocols.
    • Access the luminal side of organoids for infection using microinjection techniques to deliver SARS-CoV-2 inoculum directly to the interior compartment.
    • Treat with this compound through the surrounding culture medium and assess viral replication using qRT-PCR and immunofluorescence imaging.
    • Evaluate tissue damage and host responses through histological analysis and cytokine profiling of culture supernatants.

The workflow for establishing and utilizing these advanced 3D culture systems for this compound evaluation is illustrated below:

G ModelSelection 3D Model Selection MatrixPrep Matrix Preparation (Bioprinting or ECM) ModelSelection->MatrixPrep CellSeed Cell Seeding (Primary or stem cells) MatrixPrep->CellSeed Maturation Tissue Maturation (4-6 weeks) CellSeed->Maturation Validation Differentiation Validation Maturation->Validation Infection SARS-CoV-2 Infection (Microinjection or apical) Validation->Infection PAMTreatment This compound Treatment (0.1 nM - 10 µM) Infection->PAMTreatment Analysis Analysis: Viral load, Cell viability, Pathways PAMTreatment->Analysis

Figure 2: Experimental Workflow for this compound Evaluation in 3D Culture Models

Conclusion

These application notes and protocols provide comprehensive methodologies for implementing This compound in cell culture infection models ranging from conventional 2D systems to advanced 3D platforms. The consistent antiviral activity demonstrated across multiple SARS-CoV-2 variants highlights the potential of targeting host p38 MAPK signaling as a therapeutic strategy. The synergistic combination of this compound with pioglitazone presents a particularly promising approach worthy of further investigation in additional model systems and clinical studies. As the field advances, implementation of these protocols in more physiologically relevant 3D culture systems will enhance our understanding of this compound's mechanism of action and therapeutic potential for respiratory viral infections.

References

Comprehensive Application Notes and Protocols: Pamapimod and Pioglitazone Combination Therapy for SARS-CoV-2 and Variants of Concern

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Rationale

The combination therapy of pamapimod (a selective p38 mitogen-activated protein kinase alpha inhibitor) and pioglitazone (a peroxisome proliferator-activated receptor gamma agonist) represents a novel host-directed antiviral approach with potential broad-spectrum activity against SARS-CoV-2 and its Variants of Concern (VoCs). This therapeutic strategy emerged from the critical need to address the limitations of directly-acting antiviral agents that target mutation-prone viral components, which have shown reduced efficacy against emerging variants. The host-directed approach targets genetically stable cellular pathways that are essential for viral replication, thereby potentially overcoming the challenge of viral escape mutations that has plagued many directly-acting antivirals.

The scientific rationale for this combination stems from the intricate interplay between p38 MAPK signaling and PPARγ pathways in the context of viral infections and inflammatory responses. SARS-CoV-2 infection has been shown to activate p38 MAPK signaling, which contributes to both viral replication and the excessive inflammatory response characteristic of severe COVID-19. Simultaneously, PPARγ activation exerts broad anti-inflammatory effects and modulates cellular metabolic states that may inhibit viral replication. The synergistic interaction between these two mechanisms provides a compelling basis for combination therapy, potentially offering enhanced antiviral efficacy while mitigating the hyperinflammatory state associated with progressive COVID-19 [1] [2].

Table 1: Therapeutic Agents in the Combination Protocol

Agent Classification Primary Molecular Target Known Clinical Applications Proposed Role in Combination
This compound Small molecule inhibitor p38 MAPKα Rheumatoid arthritis (investigational) Antiviral & immunomodulatory: Inhibits viral replication and modulates inflammatory response
Pioglitazone Small molecule agonist PPARγ Type 2 diabetes mellitus (approved) Antiviral & anti-inflammatory: Reduces pro-inflammatory cytokines and enhances metabolic homeostasis

Mechanism of Action and Signaling Pathways

This compound: p38 MAPK Inhibition

This compound is a highly selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), a key regulator of cellular stress responses and inflammatory signaling. The p38 MAPK pathway has been identified as a crucial pathway for SARS-CoV-2 replication, with activation occurring downstream of angiotensin II signaling following viral entry via ACE2 receptor binding. The mechanism involves SARS-CoV-2 spike protein-mediated downregulation of ACE2, resulting in reduced inhibition of angiotensin II, which in turn activates p38 MAPK signaling leading to pro-inflammatory cytokine production and tissue damage, particularly in alveolar structures. Additionally, p38 MAPK activation creates a positive feedback loop through upregulation of ADAM17, which cleaves the ACE2 ectodomain, further reducing ACE2-mediated protection and potentially enhancing viral pathogenicity [2].

Pioglitazone: PPARγ Agonism and Additional Mechanisms

Pioglitazone exerts its effects primarily through agonism of PPARγ, a nuclear receptor that functions as a transcription factor regulating the expression of numerous genes involved in glucose and lipid metabolism. Beyond its metabolic actions, PPARγ activation has broad anti-inflammatory properties, including inhibition of pro-inflammatory cytokine production (IL-1β, IL-6, IL-8, TNF-α) and enhancement of anti-inflammatory cytokine expression (IL-4, IL-10). In the context of SARS-CoV-2 infection, pioglitazone may also modulate viral replication through metabolic reprogramming of infected cells, potentially creating an environment less favorable for viral replication. Additional studies have demonstrated that pioglitazone can activate AMP-activated protein kinase (AMPK) in skeletal muscle, which plays a key role in cellular energy homeostasis and may contribute to improved insulin sensitivity and metabolic function [2] [3].

Integrated Pathway Analysis

The combination of this compound and pioglitazone targets complementary pathways in the host response to SARS-CoV-2 infection. The signaling interplay between these pathways creates a synergistic relationship that enhances the overall antiviral effect. The p38 MAPK and PPARγ pathways exhibit significant crosstalk, with each capable of modulating the activity of the other. This interconnectedness provides a mechanistic basis for the observed synergy between this compound and pioglitazone, potentially leading to enhanced suppression of viral replication and modulation of the host inflammatory response that drives severe COVID-19 pathology [2] [4].

G cluster_infection SARS-CoV-2 Infection cluster_this compound This compound Inhibition cluster_pioglitazone Pioglitazone Activation SpikeProtein Spike Protein ACE2 ACE2 Receptor SpikeProtein->ACE2 ACE2Downregulation ACE2 Downregulation ACE2->ACE2Downregulation AngII Angiotensin II ↑ ACE2Downregulation->AngII ADAM17 ADAM17 Activation AngII->ADAM17 positive feedback P38 p38 MAPK AngII->P38 ADAM17->ACE2Downregulation ProInflammatory Pro-inflammatory Cytokine Production P38->ProInflammatory ViralReplication Viral Replication P38->ViralReplication Synergy Synergistic Antiviral Effect This compound This compound This compound->P38 inhibits PPARg PPARγ AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory MetabolicReprogramming Metabolic Reprogramming PPARg->MetabolicReprogramming AntiInflammatory->ProInflammatory suppresses MetabolicReprogramming->ViralReplication inhibits Pioglitazone Pioglitazone Pioglitazone->PPARg activates AMPK AMPK Activation Pioglitazone->AMPK activates AMPK->ViralReplication inhibits

Figure 1: Integrated Signaling Pathways of this compound and Pioglitazone Combination Therapy. The diagram illustrates the mechanism of action of both drugs against SARS-CoV-2 infection, highlighting key interaction points that contribute to their synergistic antiviral effects.

Antiviral Efficacy Against SARS-CoV-2 and Variants of Concern

In Vitro Antiviral Activity

The antiviral efficacy of this compound and pioglitazone, both as monotherapies and in combination, has been rigorously evaluated across multiple cell culture models representing different aspects of SARS-CoV-2 infection. These models include Vero cells (African green monkey kidney cells), human Caco-2 colon carcinoma-derived epithelial cells, A549 cells engineered to express both ACE2 and TMPRSS2, and Calu-3 human lung cells, which endogenously express ACE2 and TMPRSS2 and represent the most physiologically relevant model for SARS-CoV-2 lung infection. In all tested cell lines, this compound demonstrated potent inhibition of SARS-CoV-2 replication with remarkable consistency in IC50 values ranging between 100-250 nM and IC90 values of 2-3 μM across different cell types. Pioglitazone monotherapy also showed significant antiviral activity with an IC50 of approximately 800 nM and IC90 of ~10 μM [2].

Activity Against Variants of Concern

A critical advantage of this host-directed combination therapy is its conserved efficacy against multiple SARS-CoV-2 Variants of Concern. Experimental evaluations have demonstrated that the combination maintains potent antiviral activity against the original Wuhan strain, as well as the Alpha, Beta, Gamma, Delta, and Omicron variants. This broad-spectrum activity contrasts with many directly-acting antivirals and vaccine-induced immunity, which have shown reduced efficacy against emerging variants, particularly Omicron. The conservation of effect across variants is mechanistically explained by the fact that the combination targets host pathways that are essential for viral replication regardless of viral mutations, thereby overcoming the challenge of viral immune escape mutations that has plagued many variant-specific countermeasures [1] [2].

Table 2: In Vitro Antiviral Efficacy of this compound and Pioglitazone Against SARS-CoV-2

Cell Line This compound IC50 (nM) This compound IC90 (μM) Pioglitazone IC50 (nM) Pioglitazone IC90 (μM) Combination Effect
Vero B4 ~200 2-3 ~800 ~10 Synergistic across all variants
Caco-2 ~250 2-3 ~800 ~10 Synergistic across all variants
A549-ACE2+/TMPRSS2+ ~200 2-3 ~800 ~10 Synergistic across all variants
Calu-3 ~100 2-3 ~800 ~10 Synergistic across all variants

Experimental Protocols and Methodologies

Cell Culture and Infection Protocol

Materials:

  • Cell lines: Vero, Caco-2, A549-ACE2+/TMPRSS2+, Calu-3
  • Virus strains: SARS-CoV-2 Wuhan type and VoCs (Alpha, Beta, Gamma, Delta, Omicron)
  • Compounds: this compound, pioglitazone, appropriate vehicle controls
  • Culture media: DMEM with 10% FBS and 1% penicillin-streptomycin

Procedure:

  • Cell seeding: Plate cells at appropriate densities (e.g., 1×10^5 cells/well in 24-well plates) and incubate at 37°C with 5% CO2 for 24 hours to reach 70-80% confluence.
  • Virus infection: Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1 in infection medium (serum-free DMEM) for 1 hour at 37°C.
  • Compound administration: After viral adsorption, remove inoculum and add fresh maintenance medium containing serial dilutions of:
    • This compound alone (concentration range: 0.01-10 μM)
    • Pioglitazone alone (concentration range: 0.1-20 μM)
    • Combination of both drugs at fixed ratios
    • Vehicle controls
    • Positive control (e.g., remdesivir at 1 μM)
  • Incubation: Maintain infected and treated cells at 37°C with 5% CO2 for 48-72 hours.
  • Sample collection: At designated time points (e.g., 24, 48, 72 hours post-infection), collect:
    • Cell culture supernatants for viral titer quantification
    • Cell lysates for RNA/protein analysis
    • Fixed cells for immunostaining [2]
Viral Quantification Assays

qRT-PCR for Viral RNA:

  • Extract viral RNA from cell culture supernatants using commercial RNA extraction kits.
  • Perform one-step quantitative RT-PCR using SARS-CoV-2-specific primers targeting the N gene or RdRp gene.
  • Use the following cycling conditions: 50°C for 15 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 30 sec.
  • Quantify viral RNA copies using a standard curve generated from in vitro transcribed RNA of known concentration.

Immunofluorescence Assay:

  • Fix infected cells with 4% paraformaldehyde for 30 min at room temperature.
  • Permeabilize with 0.1% Triton X-100 for 10 min.
  • Block with 3% BSA in PBS for 1 hour.
  • Incubate with anti-SARS-CoV-2 nucleoprotein primary antibody (1:1000 dilution) overnight at 4°C.
  • Incubate with fluorescently-labeled secondary antibody (1:2000 dilution) for 1 hour at room temperature.
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 min.
  • Visualize and quantify infection using fluorescence microscopy or high-content imaging systems [2].
Cytokine Profiling Protocol

Procedure:

  • Collect cell culture supernatants at 24 and 48 hours post-treatment.
  • Analyze pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and anti-inflammatory cytokines (IL-10, IL-4) using commercial multiplex ELISA kits.
  • Perform measurements according to manufacturer's protocols.
  • Normalize cytokine concentrations to total protein content or cell number.

Alternative Approach for Primary Cells:

  • Isolate human monocytes from PBMCs using CD14 MACS separation.
  • Differentiate to dendritic cells using GM-CSF (50 ng/mL) and IL-4 (20 ng/mL) for 5-7 days.
  • Stimulate cells with compounds and measure subsequent cytokine production and costimulatory receptor expression (CD86, CD80, HLA-DR) via flow cytometry [5] [4].

Synergy Analysis and Statistical Methods

Assessment of Drug Synergy
Statistical Analysis Plan

Experimental Design:

  • Perform all experiments in technical triplicates with at least three biological replicates (independent experiments).
  • Include appropriate controls: vehicle controls, positive antiviral controls (remdesivir), and cytotoxicity controls.
  • Use randomized plating to minimize positional effects in multi-well plates.

Statistical Methods:

  • Calculate IC50 and IC90 values using nonlinear regression (four-parameter logistic curve fitting).
  • Compare treatment groups using two-way ANOVA with post-hoc testing (e.g., Tukey's or Dunnett's test) for multiple comparisons.
  • Assess time-course data using repeated measures ANOVA or mixed-effects models.
  • For synergy analysis, use specialized software such as CompuSyn or implement custom algorithms in R or Python.
  • Consider false discovery rate correction for multiple hypothesis testing in cytokine profiling and other multiplex assays.
  • Report data as mean ± SEM with statistical significance defined as p < 0.05 [2].

Table 3: Key Experimental Parameters for Synergy Studies

Parameter Recommended Values Optimal Ratio Critical Controls Data Output
This compound concentration range 0.01-10 μM 1:8 (this compound:Pioglitazone) Vehicle control (DMSO) Dose-response curves
Pioglitazone concentration range 0.1-20 μM 1:8 (this compound:Pioglitazone) Viral control (no drug) Combination indices
Infection multiplicity (MOI) 0.01-0.1 Not applicable Uninfected cells Viral titer reduction
Time points 24, 48, 72 hpi Not applicable Cytotoxicity assay Cytokine profiles
Cell viability assay MTT or WST-1 Not applicable Medium control Cell viability (%)

Clinical Translation and Ongoing Development

Phase II Clinical Trial

Based on the compelling preclinical data, a phase II clinical study evaluating the combination of this compound and pioglitazone for COVID-19 treatment is currently ongoing. This trial aims to assess the clinical efficacy of this combination in reducing disease duration and severity in COVID-19 patients. While specific details regarding trial design, patient population, and primary endpoints were not fully elaborated in the available literature, the transition to clinical development underscores the therapeutic promise of this host-directed combination strategy. The clinical investigation is particularly timely given the continued evolution of SARS-CoV-2 variants and the need for broadly effective therapeutic options that are less susceptible to viral escape mutations [1] [2].

Safety and Tolerability Considerations

The safety profiles of both compounds provide supportive evidence for their clinical investigation. Pioglitazone has an established safety profile from decades of clinical use in type 2 diabetes mellitus, with known side effects including fluid retention, weight gain, and increased risk of congestive heart failure. However, recent clinical studies have demonstrated that when combined with SGLT2 inhibitors like dapagliflozin, the fluid retention-related side effects of pioglitazone may be mitigated. This compound has been extensively evaluated in clinical trials for rheumatoid arthritis, providing important safety data that can inform its repurposing for COVID-19. The combination of these two agents at antiviral concentrations is anticipated to have a favorable risk-benefit profile in the context of acute COVID-19 treatment, particularly for patients at high risk of disease progression [6] [7].

Formulation and Administration Protocol

For clinical implementation, specific formulation considerations must be addressed. Both this compound and pioglitazone are small molecule agents with good oral bioavailability. Based on the pharmacokinetic properties of both drugs, once-daily or twice-daily oral administration would be feasible. Pioglitazone reaches peak serum concentrations within 2 hours under fasting conditions and has a half-life of 3-7 hours for the parent compound, while its active metabolites have half-lives of 16-24 hours. The dosing strategy should aim to maintain concentrations above the IC90 values established in vitro while considering the accumulation characteristics of both the parent compounds and their metabolites. Therapeutic drug monitoring may be valuable during clinical development to confirm target engagement [7].

G cluster_preclinical Preclinical Development cluster_clinical Clinical Translation cluster_future Future Directions InVitro In Vitro Antiviral Screening Mechanism Mechanistic Studies (Signaling Pathways) InVitro->Mechanism Synergy Synergy Analysis (Combination Index) Mechanism->Synergy VoC Variants of Concern Evaluation Synergy->VoC Toxicity In Vitro Toxicity (Cell Viability) VoC->Toxicity PhaseII Phase II Clinical Trial (Ongoing) Toxicity->PhaseII Supports Endpoints Primary Endpoints: • Disease Duration • Severity Reduction PhaseII->Endpoints Safety Safety Monitoring • Fluid Retention • Hepatotoxicity PhaseII->Safety PK Pharmacokinetic Analysis PhaseII->PK Biomarkers Biomarker Evaluation • Viral Load • Inflammatory Markers PhaseII->Biomarkers PhaseIII Phase III Trial (Planned) Safety->PhaseIII Informs Biomarkers->PhaseIII Guides Combinations Combination with Other Antivirals PhaseIII->Combinations Formulation Formulation Optimization Combinations->Formulation BroadSpectrum Broad-Spectrum Antiviral Evaluation Formulation->BroadSpectrum

Figure 2: Development Pipeline for this compound and Pioglitazone Combination Therapy. The workflow outlines the progression from preclinical evaluation to clinical translation and future development directions.

References

Pamapimod IC50 determination in antiviral assays

Author: Smolecule Technical Support Team. Date: February 2026

Pamapimod Antiviral Application Notes

This compound is a selective inhibitor of the p38 Mitogen-Activated Protein Kinase alpha (p38 MAPKα). Recent studies have identified p38 MAPK signaling as a key host pathway for SARS-CoV-2 replication, making it a promising target for antiviral therapy [1] [2]. The following data and protocols are derived from a 2022 study demonstrating its efficacy against multiple SARS-CoV-2 Variants of Concern (VoCs) [1].

Table 1: this compound IC50 and IC90 Values Against SARS-CoV-2 in Different Cell Lines

The antiviral potency of this compound was consistent across various cell models, including human lung-derived cells [1].

Cell Line Cell Line Description IC50 (nM) IC90 (μM)
Vero B4 African green monkey kidney cells ~200 2-3
A549-ACE2+/TMPRSS2+ Human lung adenocarcinoma, engineered ~200 2-3
Caco-2 Human colon carcinoma epithelial cells ~250 2-3
Calu-3 Human lung cells, endogenous ACE2/TMPRSS2 ~100 2-3

Note: Cells were infected with the SARS-CoV-2 Wuhan type. Virus production in supernatants was quantified by qRT-PCR three days post-infection (dpi).

Detailed Experimental Protocol for IC50 Determination

This protocol outlines the key steps for assessing this compound's antiviral activity in vitro, based on the methodologies cited [1].

  • 1. Cell Culture and Seeding

    • Maintain relevant cell lines (e.g., Vero, Calu-3, A549-ACE2+/TMPRSS2+, Caco-2) in appropriate culture media.
    • Seed cells into multi-well plates and allow them to adhere until they reach a desired confluency (e.g., 80-90%).
  • 2. Virus Infection

    • Infect cells with SARS-CoV-2 (e.g., Wuhan type or VoCs like Alpha, Beta, Delta, Omicron) at a predetermined Multiplicity of Infection (MOI). The study used an MOI of 0.01 for most cell lines [1].
    • Incubate the virus with cells for approximately 1 hour to allow for adsorption.
  • 3. Compound Treatment

    • After the adsorption period, remove the virus inoculum.
    • Apply fresh medium containing a serial dilution of this compound to the infected cells. A typical concentration range might span from nanomolar to low micromolar levels.
    • Include appropriate controls: untreated infected cells (virus control), uninfected cells (cell control), and a known antiviral agent as a positive control (e.g., Remdesivir at 1 μM).
  • 4. Incubation and Sample Collection

    • Incubate the treated, infected cells for a specified period, typically 3 days.
    • After incubation, collect the cell culture supernatants for viral load quantification.
  • 5. Viral Load Quantification

    • Analyze the collected supernatants using quantitative RT-PCR (qRT-PCR) to measure the number of viral RNA copies, which indicates the production of progeny virions.
    • Alternatively, to confirm intracellular viral replication, fixed cells can be immunostained with a SARS-CoV-2 nucleoprotein (NP)-specific antibody and analyzed via immunofluorescence [1].
  • 6. Data and IC50 Calculation

    • Normalize the viral RNA copy numbers from treated samples to the untreated virus control (set as 100% replication).
    • Use non-linear regression analysis (e.g., a four-parameter logistic curve) to plot the dose-response data and calculate the half-maximal inhibitory concentration (IC50).
  • 7. Cytotoxicity Assay (Viability Control)

    • In parallel, treat uninfected cells with the same serial dilutions of this compound.
    • After the incubation period, use a cell viability assay (e.g., water-soluble tetrazolium salt assay) to determine the compound's cytotoxicity and calculate the 50% cytotoxic concentration (CC50). This ensures that antiviral activity is not due to general cell death.

This compound Antiviral Mechanism and Workflow

The following diagram illustrates the proposed mechanism of this compound and the experimental workflow for determining its IC50, summarizing the protocol described above.

G cluster_pathway This compound Antiviral Mechanism cluster_protocol IC50 Determination Workflow Virus SARS-CoV-2 Infection p38 p38 MAPKα Activation Virus->p38 Replication Viral Replication & Inflammation p38->Replication Pama This compound Inhibition Pama->p38 Outcome Inhibition of SARS-CoV-2 Replication Pama->Outcome Start Seed Cells A Infect with SARS-CoV-2 (MOI = 0.01) Start->A B Add this compound (Serial Dilution) A->B C Incubate for 72h B->C D Harvest Supernatant C->D E qRT-PCR Analysis D->E F Calculate IC50 E->F

Key Research Insights

  • Synergistic Antiviral Activity: The study highlights that the combination of this compound with Pioglitazone (a PPARγ agonist used for type 2 diabetes) exhibits potent and synergistic antiviral activity against SARS-CoV-2, including VoCs from Alpha to Omicron [1] [2].
  • Broad-Spectrum Potential: Targeting the host p38 MAPK pathway, which is crucial for replication, offers a potential advantage over direct-acting antivirals. This approach may be less susceptible to viral mutation and could provide broad-spectrum activity against current and future variants [1].
  • Clinical Relevance: Based on these promising in vitro data, the combination of this compound and Pioglitazone is being evaluated in an ongoing phase II clinical study to assess its efficacy in reducing the duration and severity of COVID-19 in patients [1] [2].

References

Pamapimod Inhibition of Osteoclastogenesis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Pamapimod (PAM) is a novel and selective p38 mitogen-activated protein (MAP) kinase inhibitor that has demonstrated efficacy in counteracting bone loss in preclinical models [1]. Its primary action in osteoclastogenesis is through the suppression of the p38 signaling pathway, which is critical for osteoclast differentiation and function.

The inhibitory mechanism can be summarized as follows:

  • p38 Inhibition: this compound directly inhibits the phosphorylation of p38 MAPK, a key signaling node in osteoclast differentiation [1].
  • Downstream Transcriptional Regulation: Inhibition of p38 leads to the suppressed expression of two essential transcription factors: c-Fos and Nuclear Factor of Activated T Cells c1 (NFATc1) [1]. NFATc1 is considered a master regulator of osteoclastogenesis.
  • Target Gene Suppression: The downregulation of NFATc1 results in reduced expression of its target genes, including ADAM12 (A Disintegrin And Metalloproteinase 12), which has been proven critical for osteoclastic bone resorption activity [1].

This multi-level inhibition makes this compound a potent suppressor of osteoclast formation and function.

Key Experimental Findings

The following table summarizes the key experimental evidence supporting this compound's anti-osteoclastogenic effects.

Table 1: Summary of Key Experimental Evidence for this compound

Experimental Model Treatment Key Findings Citation
In vitro osteoclastogenesis RANKL-stimulated osteoclast precursors + this compound Suppressed osteoclast formation; Inhibition of p38 phosphorylation; Reduced c-Fos and NFATc1 expression. [1]
In vivo mouse model Ovariectomized (OVX) mice + this compound Protective effect against estrogen-dependent bone loss; Suppressed bone resorption. [1]

Experimental Protocols

Here are detailed methodologies for key experiments based on standard practices and the information available from the search results.

Protocol: In Vitro Osteoclastogenesis Inhibition Assay

This protocol outlines the standard method for assessing the inhibitory effect of this compound on osteoclast differentiation from bone marrow-derived precursors [2].

1. Isolation of Bone Marrow-Derived Macrophages (BMMs):

  • Source: Obtain bone marrow from the tibias and femurs of 8-week-old C57BL/6J mice.
  • Culture: Flush the bone marrow with alpha-MEM culture medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Precursor Selection: Culture the non-adherent cells collected after 24 hours in Petri dishes with M-CSF (30 ng/mL) for 3 days to select for BMMs [2].

2. Osteoclast Differentiation and Drug Treatment:

  • Seeding: Seed the adherent BMMs into appropriate culture plates (e.g., 48-well plates at 2x10⁴ cells per well).
  • Induction: Induce osteoclast differentiation by treating cells with both M-CSF (30 ng/mL) and RANKL (50 ng/mL).
  • Testing this compound: Co-treat the cells with varying concentrations of this compound dissolved in DMSO. Include a vehicle control (DMSO only).
  • Duration: Continue the culture until mature osteoclasts are observed in the vehicle control group (typically 4-7 days). Refresh media and compounds every 2-3 days [2].

3. Outcome Assessment:

  • TRAP Staining: Fix and stain cells for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for mature osteoclasts. Count the number of TRAP-positive multinucleated cells (≥3 nuclei) [2].
  • F-Actin Ring Staining: Use fluorescently-labeled phalloidin to visualize F-actin rings, which are structures essential for bone resorption. Assess the number and integrity of the rings [2].
  • Gene/Protein Analysis: Harvest cells for RNA or protein extraction. Analyze the expression of osteoclast-specific markers (e.g., NFATc1, c-Fos, ADAM12, Cathepsin K) via qPCR or Western Blot [1].
Protocol: In Vivo Efficacy Study in Ovariectomized (OVX) Mice

This protocol describes the evaluation of this compound's protective effect against estrogen-dependent bone loss [1].

1. Animal Model Induction:

  • Surgery: Perform ovariectomy (OVX) on female mice to induce estrogen deficiency and subsequent bone loss. Use sham-operated mice as controls.

2. Drug Administration:

  • Treatment Groups: Divide OVX mice into groups receiving either this compound or vehicle.
  • Dosage and Route: The exact dosage and administration route (e.g., oral gavage, subcutaneous injection) for this compound in the OVX model should be determined from the primary literature. A typical study duration is 4-6 weeks.

3. Outcome Assessment:

  • Bone Density and Microarchitecture: Analyze the femurs or tibiae post-sacrifice using micro-computed tomography (μCT) to quantify bone mineral density (BMD), trabecular bone volume fraction (BV/TV), and other structural parameters.
  • Histomorphometry: Process bone samples for undecalcified histology. Perform TRAP staining on bone sections to count osteoclasts (N.Oc/BS - Osteoclast Number per Bone Surface) and measure bone resorption parameters.
  • Serum Biomarkers: Collect blood and measure serum biomarkers of bone resorption, such as C-terminal telopeptide of type I collagen (CTX-I).

Signaling Pathway

The diagram below illustrates the molecular pathway targeted by this compound during osteoclastogenesis.

G RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 p38 p38 TRAF6->p38 p38_P p38 (Phosphorylated) p38->p38_P cFos_NFATc1 c-Fos / NFATc1 Induction p38_P->cFos_NFATc1 ADAM12 ADAM12 Expression cFos_NFATc1->ADAM12 Resorption Bone Resorption ADAM12->Resorption This compound This compound This compound->p38_P Inhibits

Figure 1: this compound inhibits osteoclastogenesis by targeting the p38 MAPK signaling pathway. The drug blocks RANKL-induced p38 phosphorylation, leading to downstream suppression of c-Fos and NFATc1, reduced ADAM12 expression, and ultimately, inhibition of bone resorption [1].

Discussion and Research Applications

This compound represents a targeted therapeutic strategy for pathological bone loss conditions such as osteoporosis and periprosthetic osteolysis [1] [3]. Its mechanism is distinct from that of bisphosphonates (e.g., Pamidronate, Zoledronic acid), which primarily act by inducing osteoclast apoptosis or inhibiting the mevalonate pathway [4] [5]. Researchers can utilize this compound as a selective tool compound to dissect the role of the p38 MAPK pathway in osteoclast biology and bone-related diseases.

For future work, dose-response studies in vitro (IC50 determination) and in vivo (optimal dosing regimen) would be valuable. Furthermore, investigating potential combination therapies with other antiresorptive or anabolic agents could be a promising research direction.

References

Introduction to p38 MAPK and Its Therapeutic Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial intracellular signaling cascade that regulates cellular responses to stress, inflammation, and immune signals [1]. It is involved in the pathogenesis of numerous conditions, including inflammatory diseases, neurodegenerative disorders, and various cancers [2] [3] [4]. Consequently, targeting this pathway presents a significant opportunity for therapeutic intervention.

Pamapimod is a selective small-molecule inhibitor that targets the p38α isoform. The core mechanism involves competing with ATP for binding to the active site of the p38α kinase, thereby preventing the phosphorylation of its downstream substrates and effectively shutting down this pro-inflammatory signaling pathway.

The diagram below illustrates the p38 MAPK signaling pathway and the strategic point of inhibition by compounds like this compound.

G Stimuli Extracellular Stimuli (Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Inactive) MAPKK->p38 Dual Phosphorylation (Thr180/Tyr182) p38_Active p38 MAPK (Active, Phosphorylated) p38->p38_Active MK2 Downstream Substrate (e.g., MK2) p38_Active->MK2 Phosphorylation Biological_Response Biological Response (Inflammation, Apoptosis) MK2->Biological_Response Inhibitor This compound (ATP-competitive Inhibitor) Inhibitor->p38 Inhibits Activation

Assay Platforms for p38 MAPK Inhibition

Evaluating the efficacy of p38 inhibitors like this compound requires a multi-level approach, from biochemical screening to functional cellular and phenotypic assays. The table below summarizes the core assay platforms used in drug discovery.

Assay Type Key Measured Parameters Common Techniques Application & Relevance

| Biochemical Kinase Assay | - IC₅₀ of inhibitor

  • ATP Km (Michaelis constant)
  • Phosphorylation transfer rate | - ELISA-based kinase assays
  • Fluorescence polarization (FP)
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Primary screening for compound affinity and selectivity; determines direct binding to p38α [1]. | | Cell-Based Signaling Assay | - Phospho-p38 levels
  • Phospho-MK2 levels
  • Pro-inflammatory cytokine output (TNF-α, IL-1β, IL-6) | - Western Blot
  • Immunofluorescence
  • ELISA / MSD immunoassays | Confirms target engagement and functional inhibition in a cellular context; assesses downstream pathway modulation [5] [6]. | | Phenotypic & Efficacy Assay | - Cell viability / apoptosis
  • Cell migration / invasion
  • Gene expression changes | - CCK-8 / MTT assays
  • Transwell migration assays
  • RNA Sequencing / qPCR | Evaluates overall biological consequence of p38 inhibition in disease-relevant models (e.g., cancer cells, immune cells) [5] [7]. |

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol measures the direct ability of this compound to inhibit the kinase activity of p38α.

  • Principle: A recombinant p38α enzyme phosphorylates a specific substrate (e.g., ATF2). The amount of phosphorylated product is quantified using an ELISA-based detection method in the presence of a test inhibitor.
  • Workflow:
    • Reaction Setup: In a 96-well plate coated with the substrate (ATF2), combine:
      • Recombinant active p38α enzyme (e.g., 10 ng/well)
      • ATP solution (at the Km concentration, typically ~10 µM)
      • This compound (serially diluted in DMSO, e.g., from 10 µM to 0.1 nM)
      • Appropriate kinase assay buffer
    • Incubation: Incubate the reaction at 30°C for 60 minutes to allow phosphorylation.
    • Detection:
      • Stop the reaction and wash the plate.
      • Add a primary antibody specific for phospho-ATF2.
      • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
      • Develop with a chemiluminescent or colorimetric HRP substrate.
    • Data Analysis: Measure the signal (luminescence/absorbance). Plot the signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Cell-Based Target Engagement Assay

This protocol assesses this compound's ability to enter cells and inhibit the p38 pathway by measuring the phosphorylation of p38 itself and its direct downstream substrate, MK2.

  • Principle: Cells are stimulated to activate the p38 pathway, treated with the inhibitor, and then the levels of phosphorylated proteins are analyzed by Western blot.
  • Workflow:
    • Cell Culture & Stimulation:
      • Culture relevant cells (e.g., THP-1 monocytes or primary macrophages) in appropriate media.
      • Pre-treat cells with this compound (serially diluted) for 60-120 minutes.
      • Stimulate the p38 pathway by adding 10 ng/mL of TNF-α or IL-1β for 15-30 minutes [6].
    • Cell Lysis & Protein Quantification:
      • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
      • Quantify total protein concentration for normalization.
    • Western Blot:
      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
      • Block the membrane and probe with primary antibodies against:
        • Phospho-p38 (Thr180/Tyr182)
        • Total p38 (loading control)
        • Phospho-MK2 (Thr334)
        • Total MK2 (loading control)
      • Incubate with fluorescent or HRP-conjugated secondary antibodies and visualize.
    • Data Analysis: Quantify band intensities. The reduction in phospho-p38 and phospho-MK2 signals in treated samples, relative to the stimulated control, demonstrates target engagement and pathway inhibition.

The following diagram outlines the logical sequence and decision points in a typical p38 inhibitor testing workflow.

G Start p38 Inhibitor Testing Workflow Biochemical Biochemical Kinase Assay Start->Biochemical Decision1 Is IC₅₀ in nanomolar range? Biochemical->Decision1 Decision1->Biochemical No Cellular Cell-Based Target Engagement Assay Decision1->Cellular Yes Decision2 Does it reduce p-p38/MK2 in cells? Cellular->Decision2 Decision2->Biochemical No Phenotypic Phenotypic & Efficacy Assays Decision2->Phenotypic Yes Decision3 Does it show therapeutic effect? Phenotypic->Decision3 Decision3->Cellular No InVivo In Vivo Models Decision3->InVivo Yes Success Lead Compound Identified InVivo->Success

Research Applications and Synergistic Combinations

Research into p38 inhibition has expanded beyond standalone therapy, with promising applications in combination strategies:

  • Neurodegenerative Disease: In a mouse model of Spinal Muscular Atrophy (SMA), the p38 inhibitor MW150 provided SMN-independent neuroprotection. When combined with an SMN-upregulating therapy, it synergistically improved motor function and synaptic rewiring, highlighting the potential of p38 inhibitors as adjuvants in combination therapies [3].
  • Cancer Therapy: In breast cancer research, inhibiting the p38-MK2 pathway has been shown to sensitize cancer cells to Microtubule-Targeting Agents (MTAs) like paclitaxel. The MK2 inhibitor CMPD1 induced severe mitotic defects in cancer cells while sparing normal cells, suggesting a valuable strategy to enhance the efficacy and potentially reduce the toxicity of classical chemotherapeutics [7].
  • Inflammatory Disease: In Chronic Obstructive Pulmonary Disease (COPD), p38 MAPK is a driver of persistent inflammation. While clinical trials of p38 inhibitors as monotherapies have shown mixed results, research indicates they may hold greater promise when used in combination with corticosteroids [6].

Critical Considerations for Experimental Design

  • Isoform Selectivity: p38 has four isoforms (α, β, γ, δ) with potentially opposing functions [1]. It is critical to profile this compound's selectivity across these isoforms to accurately interpret experimental results and anticipate mechanisms of action or toxicity.
  • Cell Model Selection: The choice of cell line is paramount. Use disease-relevant models:
    • Inflammation: Primary immune cells (macrophages, monocytes) or cell lines like THP-1.
    • Cancer: Cell lines such as MDA-MB-231 (breast cancer) or glioblastoma lines [4] [7].
  • Off-Target Effects: Always include a counter-screen against other key kinases (e.g., JNK, ERK) to verify that the observed phenotypic effects are due to specific p38 inhibition.
  • Vehicle and Controls: Include a DMSO vehicle control and a known p38 inhibitor (e.g., SB203580) as a positive control in all experiments to ensure the assay is functioning correctly.

References

Pamapimod treatment in rheumatoid arthritis clinical study design

Author: Smolecule Technical Support Team. Date: February 2026

Pamapimod: Mechanism of Action & Preclinical Profile

This compound is a small molecule inhibitor that selectively targets the p38 mitogen-activated protein kinase (MAPK) alpha isoform, a key regulator of the production of pro-inflammatory cytokines like TNFα and IL-1β, which are central to the pathogenesis of RA [1].

The diagram below illustrates the core signaling pathway and the mechanism of action of this compound.

G This compound Inhibits p38 MAPK Inflammatory Pathway Cellular Stress Cellular Stress p38 MAPK α p38 MAPK α Cellular Stress->p38 MAPK α  Activates TNFα, IL-1β, IL-6 TNFα, IL-1β, IL-6 p38 MAPK α->TNFα, IL-1β, IL-6  Induces Transcription Joint Inflammation Joint Inflammation TNFα, IL-1β, IL-6->Joint Inflammation  Promote Pain & Bone Loss Pain & Bone Loss TNFα, IL-1β, IL-6->Pain & Bone Loss  Contribute to This compound This compound This compound->p38 MAPK α  Inhibits

Key Preclinical Findings: A summary of the selective profile and efficacy of this compound from preclinical studies is provided in the table below [1].

Profile Aspect Preclinical Findings
Kinase Inhibition (IC₅₀) p38α: 0.014 µM; p38β: 0.48 µM; No activity on p38δ, p38γ [1]
Selectivity Demonstrated high selectivity in a panel of 350 kinases [1]
Cellular Potency (IC₅₀) Inhibition of HSP27 phosphorylation: 0.06 µM [1]
Ex-Vivo Efficacy Inhibited spontaneous TNFα production in RA synovial explants [1]
In-Vivo Efficacy Reduced clinical signs of inflammation and bone loss in murine collagen-induced arthritis [1]

Clinical Trial Protocol: Phase II in Rheumatoid Arthritis

The following section outlines the design of a key Phase II clinical trial that evaluated the efficacy and safety of this compound in patients with active RA, serving as a template for clinical study design [2].

Study Design Overview
  • Title: Efficacy and Safety of this compound in Patients with Active Rheumatoid Arthritis Receiving Stable Methotrexate Therapy.
  • Trial Phase: Phase II [2].
  • Design: Randomized, double-blind, placebo-controlled, parallel-group study [2].
  • Objective: To determine the efficacy and safety of this compound in adult patients with active RA who had an inadequate clinical response to methotrexate (MTX) [2].
Participant Eligibility (Key Criteria)
  • Diagnosis: Adult patients with active rheumatoid arthritis [2].
  • Prior Therapy: Stable, inadequate response to Methotrexate (MTX) [2].
  • Concomitant Medication: Continued on stable doses of MTX throughout the trial [2].
Treatment Groups and Dosing

Patients were randomized to one of six dose groups, receiving 12 weeks of double-blind treatment [2].

  • Intervention: this compound (doses up to 300 mg once daily).
  • Control: Matching placebo.
Endpoints and Assessments
  • Primary Efficacy Endpoint:
    • Proportion of patients achieving ≥20% improvement in American College of Rheumatology criteria (ACR20) at week 12 [2].
  • Secondary Efficacy Endpoints:
    • ACR50 response [2].
    • Disease Activity Score (DAS) / European League Against Rheumatism (EULAR) responses [2].
    • Individual components of the ACR core set (e.g., tender/swollen joint counts, pain, physical function, patient/physician global assessments, acute phase reactant levels) [2].
  • Safety Endpoints:
    • Incidence and severity of Adverse Events (AEs) [2].
    • Laboratory testing (hematology, clinical chemistry) [2].
    • Immunology assessments [2].
Statistical Considerations
  • The analysis compared the ACR20 response rates in each this compound dose group to the placebo group at the 12-week time point [2].

Clinical Trial Outcomes and Analysis

The table below summarizes the key efficacy and safety results from the Phase II trial [2].

Outcome Measure This compound + MTX Placebo + MTX
ACR20 Response (Week 12) 31% to 43% (across dose groups) 34%
ACR50 Response (Week 12) No significant difference vs. placebo Not specified
Most Common Adverse Events (AEs) Infections, GI disturbances, dizziness, rashes -
AEs Leading to Discontinuation Primarily infections -
Overall Conclusion on Efficacy Non-significant improvement over placebo -
Critical Analysis of Trial Outcome

The trial concluded that this compound showed non-significant improvement in efficacy outcomes compared to placebo when added to background methotrexate therapy [2]. The ACR20 response rates in the this compound groups (31%-43%) were not statistically different from the placebo group (34%) [2]. This lack of clinical efficacy, despite strong preclinical rationale, was a major challenge for the entire class of p38 MAPK inhibitors.


Experimental Methodology: Key Assessments

Detailed protocols for the critical assessments used in the clinical trials are essential for reproducibility.

Protocol 1: Assessment of American College of Rheumatology (ACR) Response
  • Purpose: To measure clinical improvement in RA symptoms. An ACR20 response requires a ≥20% improvement in both the number of tender and swollen joints, plus a ≥20% improvement in at least three of the other five ACR core set measures [2] [3].
  • Procedure:
    • Tender Joint Count (TJC): Apply firm pressure to 68 specified joints; record as tender/not tender.
    • Swollen Joint Count (SJC): Assess and record swelling in 66 specified joints.
    • Patient Assessment: Patient rates pain (Visual Analog Scale), global disease activity, and physical function (typically using the Health Assessment Questionnaire - HAQ).
    • Physician Assessment: Physician rates global disease activity.
    • Acute Phase Reactant: Measure C-reactive protein (CRP) or Erythrocyte Sedimentation Rate (ESR) from blood sample.
  • Analysis: Calculate the percentage improvement from baseline for all measures. Determine if the patient meets the criteria for ACR20, ACR50, or ACR70 response.
Protocol 2: Measurement of Cytokine Inhibition in Human Whole Blood
  • Purpose: To demonstrate the pharmacodynamic (PD) activity of this compound by quantifying its inhibition of LPS-stimulated cytokine production ex vivo [1].
  • Procedure:
    • Blood Collection: Draw fresh human whole blood from volunteers or patients (pre-dose and at various timepoints post-dose).
    • Stimulation: Incubate blood samples with Lipopolysaccharide (LPS), a potent stimulator of p38 MAPK pathway and cytokine release.
    • Drug Incubation: Add this compound or vehicle control to the stimulated blood to establish a dose-response.
    • Plasma Separation: Centrifuge the blood to collect plasma.
    • Cytokine Quantification: Use enzyme-linked immunosorbent assays (ELISAs) or similar immunoassays to measure the concentration of cytokines (e.g., TNFα, IL-1β) in the plasma.
  • Analysis: Calculate the percentage inhibition of cytokine production in drug-treated samples compared to stimulated, untreated controls. Determine the IC₅₀ value.

Research Applications and Future Directions

Despite the clinical setbacks of this compound in RA, its development provided valuable insights and potential alternative pathways for research.

  • Mechanism Validation: The trial confirmed the challenges of targeting the p38 MAPK pathway, likely due to pathway complexity and feedback mechanisms. Future work could focus on identifying patient subpopulations or combination therapies where inhibition is more effective.
  • Drug Repurposing: The investigational combination of this compound with Pioglitazone (named KIN001) was recently evaluated in a Phase II trial (KINETIC) for hospitalized COVID-19 patients. The trial was stopped for futility as KIN001 had no significant effect on clinical outcome, though it was safe and well-tolerated [4]. This demonstrates the ongoing interest in exploring the anti-inflammatory and potential anti-fibrotic properties of this compound's mechanism in other diseases.

References

Pamapimod experimental arthritis models application

Author: Smolecule Technical Support Team. Date: February 2026

Pamapimod Efficacy in Preclinical Arthritis Models

The table below summarizes the key quantitative data on the efficacy of this compound from various preclinical studies.

Arthritis Model Species Dosing Regimen Key Efficacy Findings Reported IC₅₀ / Effective Doses Primary Reference
Collagen-Induced Arthritis (CIA) Mouse 50, 100 mg/kg Reduced clinical signs of inflammation and bone loss ≥ 50 mg/kg [1]
Hyperalgesia Model Rat Not specified Increased pain tolerance in a dose-dependent manner Effective at 50 mg/kg [1]
RA Synovial Explants Human (ex vivo) Not specified Inhibited spontaneous TNFα production Cellular p38 IC₅₀: 0.06 µM [1]
Lipopolysaccharide (LPS)-stimulated TNFα production Human Monocytes Not specified Inhibited TNFα production IC₅₀: 0.014 µM (p38α enzyme) [1]
IL-1β production Human Whole Blood Not specified Inhibited IL-1β production IC₅₀: 0.48 µM (p38β enzyme) [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the literature.

Protocol 1: Murine Collagen-Induced Arthritis (CIA)

This is a standard model for evaluating RA therapeutics [2].

  • Induction of Arthritis: Immunize genetically susceptible mice (e.g., DBA/1 strain) intradermally with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
  • Booster Immunization: Administer a second intraperitoneal injection of collagen emulsified in Incomplete Freund's Adjuvant (IFA) 21 days after the first immunization.
  • Drug Administration: Begin prophylactic or therapeutic dosing of this compound (e.g., 50 mg/kg or greater, orally) once clinical signs of arthritis (redness, swelling) appear. Continue dosing daily for the study duration.
  • Disease Assessment:
    • Clinical Scoring: Monitor and score paw inflammation regularly (e.g., 0 = normal, 4 = severe erythema and swelling of the entire paw).
    • Histopathological Analysis: At endpoint, process hind paws for histology. Score sections for synovitis, pannus formation, cartilage degradation, and bone erosion.
    • Bone Loss Measurement: Analyze leg bones by micro-computed tomography (μCT) or histomorphometry to quantify bone volume and erosion.
Protocol 2: K/BxN Serum-Transfer Arthritis

This model provides a rapid and synchronous onset of inflammatory arthritis [2].

  • Serum Collection: Obtain serum from arthritic K/BxN transgenic mice.
  • Arthritis Induction: Inject recipient mice intraperitoneally with a defined volume of K/BxN serum.
  • Drug Administration: Administer this compound orally, typically starting around the time of serum injection.
  • Disease and Pain Assessment:
    • Clinical Scoring: As described in the CIA protocol.
    • Pain Behavioral Analysis: Quantify pain using methods like:
      • Weight-bearing asymmetry: Measure differential weight distribution on hind limbs using an incapacitance tester.
      • Mechanical allodynia: Assess paw withdrawal threshold in response to mechanical stimulation using von Frey filaments.
Protocol 3: In Vitro Analysis on Human Synovial Explants

This ex vivo system assesses direct effects on human diseased tissue [1].

  • Tissue Acquisition: Obtain synovial tissue from RA patients undergoing joint surgery.
  • Culture Setup: Place synovial explants in culture medium.
  • Drug Treatment: Add this compound to the culture medium.
  • Outcome Measurement: After an incubation period (e.g., 24-48 hours), collect culture supernatants and measure levels of TNFα using an enzyme-linked immunosorbent assay (ELISA).

This compound's Mechanism and Experimental Workflow

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), primarily targeting the p38α isoform. It binds to p38α, inhibiting its kinase activity. This inhibition blocks the downstream phosphorylation of transcription factors like ATF-2. Consequently, the production of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) is reduced, leading to decreased joint inflammation, bone loss, and pain in arthritis models [1].

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

pamapimod_mechanism InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, IL-1) p38_MapK p38 MAPK (α isoform) InflammatoryStimulus->p38_MapK Activates ATF2 Transcription Factor (e.g., ATF-2) p38_MapK->ATF2 Phosphorylates GeneExpression Pro-inflammatory Gene Expression ATF2->GeneExpression CytokineRelease Cytokine Release (TNFα, IL-1β, IL-6) GeneExpression->CytokineRelease Inflammation Joint Inflammation, Bone Loss, Pain CytokineRelease->Inflammation This compound This compound This compound->p38_MapK Inhibits

The general workflow for applying this compound in an in vivo arthritis study is outlined below.

experimental_workflow cluster_assess Assessment Metrics ModelSelection 1. Model Selection ArthritisInduction 2. Arthritis Induction ModelSelection->ArthritisInduction Randomization 3. Group Randomization ArthritisInduction->Randomization Dosing 4. Drug Administration (this compound, Vehicle Control) Randomization->Dosing Assessment 5. Endpoint Assessment Dosing->Assessment Analysis 6. Data Analysis Assessment->Analysis ClinicalScore Clinical Scoring Histology Histopathology Imaging μCT Imaging PainTest Pain Behavior Cytokine Cytokine Levels

Key Considerations for Researchers

  • Clinical Trial Outcomes: this compound's development for RA was halted because it was less effective than methotrexate in Phase II trials [3] [4]. This crucial context must be considered when interpreting preclinical data.
  • Model Selection Rationale: The choice of model depends on the research question. The K/BxN serum-transfer model is excellent for studying acute, innate immune-driven inflammation and pain [2]. The CIA model, involving adaptive immunity, may be more relevant for testing immunomodulatory drugs [2].
  • Shift to Osteoarthritis Research: Subsequent research has explored this compound for Osteoarthritis (OA). Studies show it can inhibit p38-mediated pathways that lead to chondrocyte hypertrophy and counter bone loss, suggesting a potential application as a disease-modifying OA drug (DMOAD) [4].

Frequently Asked Questions

Why did this compound fail in RA clinical trials despite strong preclinical data? The failure is likely due to several factors, including redundancy in inflammatory signaling pathways in humans that make inhibition of a single kinase like p38 insufficient, potential dose-limiting side effects (e.g., liver toxicity, rash, dizziness) observed with p38 inhibitors, and the possibility that p38 inhibition is more relevant to acute rather than chronic inflammation in RA [3].

What is the current research status of this compound? this compound is no longer in development for RA. However, it remains an important investigational tool in basic research for studying p38 MAPK pathways. Interest has pivoted to its potential efficacy in Osteoarthritis, where it has shown chondroprotective effects in preclinical models [4].

References

Key Signaling Pathways in Drug-Induced Liver Injury

Author: Smolecule Technical Support Team. Date: February 2026

Pathway Name Role in Hepatotoxicity Key Molecular Players Potential Assessment Methods
Death Signaling (JNK) Promotes cell death after critical stress threshold is reached; active process in necrosis [1]. JNK, GSK-3β, MLK-3 [1] Phospho-protein immunoblotting, caspase activation assays [1].
Mitochondrial Stress Central to adaptation and death signals; source of ROS [1]. Nrf-2, Keap1, GSH [1] Mitochondrial membrane potential assays, ROS detection, GSH/GSSG ratio measurement [1].
Inflammatory (TNF) Mediates toxin-induced hepatocyte apoptosis [2]. TNF, Caspase 8, Bid, tBid, Caspase 3/7 [2] Serum cytokine multiplex assays, qRT-PCR for pro-inflammatory genes, TUNEL assay [2].
Autophagy Can be activated by nanomaterials, contributing to cell death (e.g., PAMAM dendrimers) [3]. LC3, Akt/mTOR, Erk1/2 [3] LC3-I/II conversion immunoblotting, autophagosome flux assays [3].

These general pathways can be investigated using the following established experimental workflows.

General Experimental Workflows for Hepatotoxicity Assessment

The following diagram outlines a core in vitro to in vivo workflow for evaluating drug-induced hepatotoxicity and its underlying mechanisms.

Start Start: Test Compound InVitro In Vitro Screening Start->InVitro Mech1 Mechanistic Probes: Cell Death ELISA Caspase Activity GSH Assays Western Blot InVitro->Mech1 InVivo In Vivo Validation Mech1->InVivo Mech2 In Vivo Analysis: Serum Biochemistry Histopathology TUNEL Assay qRT-PCR InVivo->Mech2 Data Integrate Data & Propose Mechanism Mech2->Data

Detailed Methodologies for Key Experiments

Here are specific protocols for critical experiments referenced in the workflow:


  • TUNEL Assay for Apoptotic Cells [2]: Following manufacturer's protocol (e.g., DeadEnd Colorimetric System, Promega), paraffin-embed liver tissues and section. Quantify TUNEL-positive cells by counting in 10 randomly selected high-power fields (200x magnification) per liver section.
  • Serum Cytokine Measurement [2]: Use multiplex immunoassay kit (e.g., Luminex xMAP technology) to analyze serum levels of TNF, IL-6, and other proinflammatory cytokines. Measure levels in serum samples from drug-treated and control animals.
  • Gene Expression Analysis via qRT-PCR [2]: Extract total liver RNA with a commercial kit (e.g., RNeasy Plus, QIAGEN). Perform reverse transcription, then run real-time PCR in duplicate using Power SYBR Green Master Mix. Calculate relative gene expression using the 2^–ΔΔCT method, normalizing to a housekeeping gene (e.g., GAPDH).
  • Assessment of Autophagy Flux [3]: Treat hepatic cells with the drug. Use immunoblotting to detect conversion of LC3-I to LC3-II. Inhibit autophagosome degradation with bafilomycin A1 to measure autophagic flux. Also investigate involvement of Akt/mTOR and Erk1/2 signaling pathways via phospho-specific antibodies.

Exploring Hepatoprotective Mitigation Strategies

If hepatotoxicity is confirmed, the diagram below illustrates the strategic thought process for exploring mitigation options based on the implicated pathway.

Identify Identify Mechanism of Toxicity Strat1 Strategy: Inhibit Death Signaling Identify->Strat1 Strat2 Strategy: Enhance Cellular Defense Identify->Strat2 Strat3 Strategy: Modulate Immune Response Identify->Strat3 Approach1 Test JNK inhibitors or Caspase inhibitors Strat1->Approach1 Validate Validate Efficacy in Relevant Model Approach1->Validate Approach2 Test Nrf-2 activators or Hepatoprotectants (e.g., Bicyclol) Strat2->Approach2 Approach2->Validate Approach3 Test anti-TNF antibodies or other immunomodulators Strat3->Approach3 Approach3->Validate

The table below lists specific agents discussed in the search results that have shown hepatoprotective effects in research contexts.

Agent Proposed Mechanism Context of Evidence (Not for Pamapimod)
Bicyclol Stabilizes cell membranes, scavenges free radicals, modulates oxidative stress, inhibits inflammatory cytokines, promotes autophagic flux [4]. Studied for prevention of DILI in patients aged ≥60 undergoing various chemotherapy regimens [4].
Ademetionine (SAMe) Key role in methylation, phospholipid synthesis, and glutathione synthesis; treats intrahepatic cholestasis [4]. Studied for prevention and treatment of liver enzyme abnormalities in patients receiving chemotherapy [4].
Pentamidine (VLX103) Inhibits proinflammatory activation of macrophages; decreases TNF production and blocks caspase & mitochondrial death pathways [2]. Shown to block toxin-induced liver injury in mouse models (GalN/LPS and alcohol-induced injury) [2].
Autophagy Inhibitors Blocks autophagy, a process that can contribute to cell death in certain contexts of nanomaterial-induced injury [3]. Protected against PAMAM dendrimers-induced hepatotoxicity in human liver cells and mouse models [3].

Suggested Next Steps for Your Research

To build effective troubleshooting guides for this compound, you may need to:

  • Consult specialized databases: Search LiverTox (from the National Institutes of Health) for any existing case reports or data on this compound [5].
  • Refine your literature search: Use terms like "this compound metabolism," "this compound CYP450," and "this compound preclinical safety" in scientific databases (e.g., PubMed, Embase).
  • Investigate the chemical class: Determine which signaling pathway this compound primarily targets (e.g., p38 MAPK) and research hepatotoxicity literature related to other inhibitors in the same class.

References

Why Might My RA Therapeutic Lack Efficacy?

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common factors that can lead to insufficient clinical efficacy in RA drug development, which are applicable for troubleshooting Pamapimod's performance.

Factor Description & Impact Investigation Methods
Complex Pathogenesis RA involves a network of cytokines and signaling pathways; inhibiting a single target (e.g., p38 MAPK) may be insufficient due to pathway redundancy and compensation [1] [2]. Multi-analyte profiling of inflammatory cytokines (TNF-α, IL-6, IL-1B); gene expression analysis of synovial tissue [1].
Insufficient Drug Delivery Poor water solubility and rapid clearance from inflamed joints can prevent therapeutic drug concentrations at the disease site [3] [4]. Assess drug solubility and pharmacokinetics; evaluate advanced delivery systems (nanocarriers) [3] [4].
Patient Heterogeneity Individuals show varied treatment responses due to differences in seropositivity (RF/ACPA), genetic background, and disease endotypes [5] [2]. Pre-stratify patient cohorts in trials using biomarker profiling (RF, ACPA, CRP, ESR) [2] [4].
Macrophage Resistance Activated macrophages in chronic inflammation can develop resistance to apoptosis signals, perpetuating inflammation despite targeted therapy [1]. Analyze apoptosis markers in synovial fluid macrophages; investigate combinatory pro-apoptotic treatments [1].

Experimental Protocols for Efficacy Investigation

Here are detailed methodologies for key experiments to explore the reasons behind a drug's lack of efficacy.

Protocol 1: Cytokine Profiling in Patient Synovial Fluid
  • Objective: To determine if the inflammatory response persists or is mediated by non-target cytokines despite treatment.
  • Materials: Synovial fluid samples from treated patients, multiplex cytokine assay kit (e.g., for IL-6, TNF-α, IL-1β, IL-17, IL-23), plate reader.
  • Procedure:
    • Collect synovial fluid samples via arthrocentesis and centrifuge to remove cells and debris.
    • Aliquot the supernatant and store at -80°C until analysis.
    • Following the manufacturer's instructions, run the multiplex immunoassay to quantify cytokine levels.
    • Compare cytokine profiles from non-responders to those from healthy controls and treatment responders. Statistically elevated levels of non-target cytokines suggest compensatory inflammatory pathways [1] [2].
Protocol 2: Formulation Optimization using Nanocarriers
  • Objective: To improve the bioavailability and targeted delivery of a poorly water-soluble drug.
  • Materials: Poorly soluble drug (e.g., this compound), polymer(s) (e.g., PLGA), stabilizer (e.g., PVP), high-pressure homogenizer or probe sonicator.
  • Procedure:
    • Prepare an oil-in-water emulsion or nanosuspension by dissolving the drug in an organic solvent and dispersing it into an aqueous phase containing a stabilizer [3].
    • Use a high-pressure homogenizer or probe sonicator to reduce the particle size to the nanometer range (typically 100-300 nm) [3].
    • Purify the resulting nanocrystals or nanoparticles via centrifugation or dialysis.
    • Characterize the formulation for particle size, zeta potential, drug loading, and in vitro release profile [3] [4]. Subsequent in vivo studies should evaluate joint biodistribution and anti-inflammatory efficacy in an RA animal model.

Investigation Workflow and Signaling Pathways

The following diagram illustrates a systematic troubleshooting workflow and the core p38 MAPK signaling pathway relevant to this compound's mechanism of action.

pipeline Start Lack of Efficacy in RA Trials SubQ1 Is sufficient drug concentration reaching the target joint? Start->SubQ1 SubQ2 Is the p38 MAPK pathway the primary driver in the patient population? Start->SubQ2 SubQ3 Would enhanced targeting improve efficacy and reduce toxicity? Start->SubQ3 SubQ4 Is there redundancy in pro-inflammatory signaling? Start->SubQ4 PK Pharmacokinetic Analysis Bio Biomarker Analysis Form Formulation Strategy Comb Combination Therapy SubQ1->PK SubQ2->Bio SubQ3->Form SubQ4->Comb

Key Considerations for Future Development

  • Explore Combination Therapies: Given the complexity of RA, a single-target approach is often insufficient. Investigate combining a p38 MAPK inhibitor with drugs targeting other pathways (e.g., JAK-STAT, TNF-α) for a synergistic effect [2] [4].
  • Leverage Biomaterials: Advanced biomaterials can do more than just deliver drugs; they can actively modulate the RA immune microenvironment, offering drug-independent therapeutic effects [2].
  • Focus on Patient Stratification: Future clinical trials should invest in identifying biomarkers that predict response to p38 MAPK inhibition, enabling enrollment of patients most likely to benefit [2] [4].

References

The New Paradigm: Moving Beyond Maximum Tolerated Dose

Author: Smolecule Technical Support Team. Date: February 2026

The foundational principle for modern dose optimization is a shift away from the traditional Maximum Tolerated Dose (MTD) paradigm. This is particularly critical for targeted therapies and immunotherapies, where a higher dose does not always mean better efficacy and often leads to unnecessary toxicity [1] [2].

The FDA's Project Optimus is the key driver of this change, encouraging sponsors to use randomized trials to evaluate the benefit/risk profile of a range of doses before starting pivotal trials [1] [3]. The goal is to find the dose that offers the best balance between efficacy and safety, ultimately improving patient quality of life [1].

Key Risk Factors & Methodologies for Dose Optimization

The following table summarizes critical risk factors and methodological approaches identified from recent analyses and guidance. Incorporating these into your experimental planning can help in constructing a robust dose optimization strategy.

Aspect Key Considerations & Risk Factors Recommended Methods & Study Designs
General Principle Move away from MTD for non-cytotoxic agents (e.g., targeted therapies) [1] [2]. Adopt a therapeutic flexibility and safety prioritization model [3].

| Critical Data to Collect | Exposure-Response (E-R) relationships for both efficacy and safety [1]. Patient-Reported Outcomes (PROs) and quality of life data [3] [2]. Adverse reactions leading to treatment discontinuation [1]. | Broaden safety data collection beyond early severe toxicities [2]. Perform comprehensive Exposure-Response (E-R) analysis [1]. | | Trial Design | Use modern, randomized trial designs that assess multiple dosages [2]. Broaden eligibility criteria to reflect real-world populations [2]. | Implement randomized dose-ranging trials and multiple dose evaluations in expansion cohorts [1] [4]. Use "backfill" cohorts to gather more data on previously evaluated dose levels [4]. | | Dose Modification | Proactively plan for dose modifications to manage adverse events while maintaining efficacy [5]. | Define protocol-mandated dose delay and reduction rules for specific adverse events [5]. |

To help visualize the core workflow of a modern dose optimization strategy, the following diagram outlines the key stages:

Start Start Dose Finding Escalation Dose Escalation Phase Identify MTD Start->Escalation Expansion Dose Expansion Phase Escalation->Expansion MTD established RandDose Randomized Dose Comparison Expansion->RandDose Evaluate multiple doses OptiDose Identify Optimal Dose RandDose->OptiDose Analyze efficacy/safety trade-off Pivotal Proceed to Pivotal Trial OptiDose->Pivotal

Frequently Asked Questions on Implementation

  • How can we implement this without drastically increasing timelines and costs? The industry consensus is to "align your dose optimization strategy early on in your project" [3]. Planning for dose characterization work upfront, though it may require more patients in early phases, is more efficient than being required to conduct post-marketing dose-finding studies (PMRs/PMCs), which can delay full approval and expose patients to suboptimal doses [1] [2].
  • Has this new approach been successfully used? Yes. For instance, the dosing schedule for belantamab mafodotin was successfully modified in the DREAMM-7 and DREAMM-8 trials using protocol-defined dose modifications for ocular events. This allowed patients to remain on treatment and derive robust efficacy benefits, demonstrating that proactive dose management can effectively balance tolerability and efficacy [5].
  • Is the industry actually adopting these principles? Absolutely. A study noted that the implementation of dose optimization plans in early-phase protocols increased from less than 20% in 2021 to the vast majority in 2024, following the announcement and finalization of the FDA's Project Optimus guidance [4].

Suggested Troubleshooting & Analysis Approaches

When facing challenges during dose-finding experiments, consider these approaches rooted in the new guidance:

  • Problem: Uncertainty in selecting between two doses with similar efficacy.
    • Action: Rely on Exposure-Safety analysis and Patient-Reported Outcomes. The dose with a better safety profile and lower rate of treatment discontinuation is often the better candidate for the optimal dose [1] [2].
  • Problem: A high rate of a specific adverse event is leading to treatment discontinuation.
    • Action: Implement protocol-defined dose modifications (delays and reductions) rather than outright discontinuation. Analyze data to see if efficacy is maintained in patients who required these modifications, as was successfully done in the DREAMM trials [5].
  • Problem: Need to understand why an experimental drug is working or failing in a subset of patients.
    • Action: Employ Property Analysis (or similar automated deep-dive analyses). This can help proactively surface insights, such as an outsized negative effect on a key patient segment, without solely relying on expert data scientists [6].

References

Established Experimental Workflows for Inducing Resistance

Author: Smolecule Technical Support Team. Date: February 2026

The general principles of how resistance develops to a therapeutic agent can be studied in the laboratory through long-term exposure experiments. The methodologies below, while used for other agents, provide a robust template for investigating Pamapimod.

cluster_prep Preparation Phase cluster_A Method A: Long-Term Exposure cluster_B Method B: UV Mutagenesis Start Start with wild-type bacterial/cell line Sub_Culture Sub-culture in drug-free medium Start->Sub_Culture 5 transfers B1 Apply UV light to log-phase cells Start->B1 Prepare cell suspension A1 Initiate selection with sub-MIC of drug Sub_Culture->A1 A2 Propagate lineages with serial transfer A1->A2 A3 Increase drug concentration when growth recovers A2->A3 A4 Continue for many generations A3->A4 A5 Store samples at regular intervals A4->A5 End Analyze Resistant Mutants: MIC, Cross-resistance, Fitness Cost, Genomics A5->End B2 Plate on agar with high drug concentration B1->B2 B3 Select single resistant colonies for culture B2->B3 B3->End

Experimental workflows for inducing antimicrobial resistance, adapted from methodologies that can be applied to kinase inhibitors [1] [2]
Detailed Protocol: Long-Term Exposure

This method simulates the gradual development of resistance in a clinical setting [1] [2].

  • Preparation: Start with clonal, isogenic populations of your target cell line (e.g., a inflammatory disease-relevant cell line). Propagate them in a drug-free medium for approximately 5-20 transfers to establish a baseline.
  • Initiation of Selection: Divide the cultures into multiple independent lineages. Begin exposing these lineages to a sub-lethal concentration of this compound (e.g., at its IC₁₀ or IC₂₅).
  • Serial Passage and Escalation: Continue propagating the cells, performing serial transfers daily or as appropriate for the cell type. Monitor growth density (e.g., via optical density or cell viability assays). Once robust growth is re-established at the current drug concentration, double the this compound concentration.
  • Duration and Storage: Continue this process for a substantial number of generations (e.g., 60-100 serial transfers). At each point where the drug concentration is increased, preserve samples of the population for later analysis.
Detailed Protocol: UV Mutagenesis

This method accelerates resistance by increasing genetic diversity [2].

  • Mutagenesis: Harvest log-phase cells and suspend them. Expose the cell suspension to UV light for a calibrated duration (e.g., 60-90 seconds for bacteria at a set distance and wattage) to induce mutations.
  • Selection: Plate the mutagenized cells onto solid growth medium (agar plates) containing a high, inhibitory concentration of this compound.
  • Isolation: After incubation, pick single colonies that have grown despite the presence of the drug. Expand these into liquid cultures for further characterization.

Core Mechanisms of Therapeutic Resistance

While the table below summarizes mechanisms identified for other drug classes, they represent common pathways relevant to kinase inhibitor resistance research.

Mechanism Category Specific Example Description & Experimental Consideration
Target Alteration PBP3 Mutations [3] A 4-amino-acid duplication in PBP3 causes resistance to multiple beta-lactams. For this compound, investigate mutations in the p38α kinase domain (MAPK14).
Efflux Pumps Upregulated Efflux [3] Overexpression of bacterial efflux systems can expel multiple drug classes. In mammalian cells, analyze transporters like MDR1.
Enzyme Inactivation Carbapenemase Production [3] Bacteria produce enzymes (e.g., KPC, NDM) that hydrolyze drugs. While less common for kinase inhibitors, consider metabolic degradation.
Membrane Modification Proteolytic Degradation [2] Some bacteria increase extracellular protease activity to degrade antimicrobial peptides. Assess if changes in cell membrane composition affect drug uptake.

FAQs for Technical Support

Q: How do we confirm that resistance to this compound has evolved in our cell lines? A: The primary metric is a significant increase in the Minimal Inhibitory Concentration (MIC) or the Half-Maximal Inhibitory Concentration (IC₅₀). Compare the this compound concentration required to inhibit the growth of your selected lineages by 50% or 90% against that of the original, wild-type strain. A fold-increase (e.g., 4x, 8x) is a standard indicator of resistance [1] [2].

Q: What are the key characteristics to analyze in the resistant mutants? A: Beyond the MIC/IC₅₀, a thorough characterization includes:

  • Cross-Resistance: Test susceptibility to other p38 inhibitors and drugs from different classes to identify any troubling broad-resistance patterns [2].
  • Fitness Cost: Propagate the resistant mutants in a drug-free medium. If the resistance mechanism imposes a fitness cost, you may observe a slower growth rate compared to the wild-type, which is a crucial factor for predicting the persistence of resistance in a population [1].
  • Genetic Analysis: Use whole-genome sequencing (WGS) or whole-exome sequencing to identify the specific mutations that have accumulated in the resistant lineages. This is key to pinpointing the molecular mechanism [2].

Q: We cannot find specific data on this compound resistance. What is the best alternative approach? A: In the absence of pre-existing data, the experimental evolution protocols described above are the definitive approach. By generating resistance de novo in your own lab under controlled conditions, you can identify the very mechanisms most likely to arise in a clinical setting. Furthermore, investigate the structure-activity relationship (SAR) of this compound and the kinase domain structure of p38α to predict which mutations might interfere with drug binding.

Research Strategies and Future Directions

Given the lack of direct data, here are actionable strategies for your research:

  • Leverage Broader Kinase Research: p38 MAPK is a well-studied pathway. Look for published research on resistance to other p38 inhibitors; the mechanisms are often shared among drugs within the same class.
  • Focus on the Binding Site: this compound is a ATP-competitive inhibitor. Prioritize the analysis of the kinase domain, particularly the ATP-binding pocket and the DFG motif, for mutations in your resistant lineages.
  • Explore Bypass Signaling: Resistance can occur without altering the primary target. Investigate the activation of alternative signaling pathways (e.g., JNK, ERK, or NF-κB) in your resistant cells that may bypass the need for p38 signaling.

References

Identified Clinical Trial Failure: The KINETIC Trial

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant finding is the KINETIC trial, a Phase 2 study that tested a combination of pamapimod and pioglitazone (called KIN001) in hospitalized COVID-19 patients. This trial was stopped early for futility [1].

The table below summarizes the core details of this trial and its outcome:

Trial Aspect Details
Trial Name & Phase KINETIC (Phase 2) [1]
Drug Combination This compound (150 mg) + Pioglitazone (10 mg), together termed KIN001 [1] [2]
Indication Non-critically ill, hospitalized patients with confirmed COVID-19 [1]
Primary Outcome Proportion of patients alive and free of oxygen/respiratory support at Day 28 [1]
Result No significant difference between KIN001 (29%) and placebo (33%) groups [1]
Trial Status Stopped early based on interim analysis [1]
Primary Reason for Failure Futility: The drug showed no significant effect on the primary clinical endpoint [1]

Mechanism of Action & Rationale for the Trial

The KIN001 combination was designed to work through a synergistic, multi-pathway approach against SARS-CoV-2. The diagram below illustrates the intended mechanism of action for each component.

kinetic_mechanism Intended Mechanism of KIN001 (this compound + Pioglitazone) cluster_virus Viral Infection & Stress cluster_synergy Synergistic Antiviral & Anti-fibrotic Activity SARS-CoV-2 Infection SARS-CoV-2 Infection p38 MAPKα Pathway p38 MAPKα Pathway SARS-CoV-2 Infection->p38 MAPKα Pathway Upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPKα Pathway->Pro-inflammatory Cytokines  Expresses Inflammation & Severe COVID-19 Inflammation & Severe COVID-19 Pro-inflammatory Cytokines->Inflammation & Severe COVID-19 This compound This compound This compound->p38 MAPKα Pathway  Inhibits Reduced Viral Replication Reduced Viral Replication Anti-fibrotic Effect Anti-fibrotic Effect Pioglitazone Pioglitazone PPAR-gamma Receptor PPAR-gamma Receptor Pioglitazone->PPAR-gamma Receptor  Activates PPAR-gamma Receptor->Reduced Viral Replication PPAR-gamma Receptor->Anti-fibrotic Effect KIN001 Combination KIN001 Combination KIN001 Combination->this compound  Combines KIN001 Combination->Pioglitazone  Combines

Intended Synergistic Effects: The trial's scientific rationale was that by combining these two drugs, KIN001 would simultaneously reduce viral replication, control the damaging inflammatory response, and prevent lung fibrosis, thereby preventing the progression to severe respiratory failure in COVID-19 patients [1]. The trial results indicated that this intended effect did not translate into a significant clinical benefit for the selected patient population.

Analysis and Research Considerations

The failure of the KINETIC trial highlights several common challenges in drug development that you may consider in your own research:

  • Clinical Translation of In Vitro Data: The KIN001 combination demonstrated synergistic antiviral, anti-inflammatory, and anti-fibrotic activity in vitro [1]. Its failure in the clinical trial underscores the difficulty of translating promising laboratory results into effective human treatments, a common hurdle in drug development [3] [4].
  • Trial Design and Endpoints: The trial was stopped partly because the incidence of the primary endpoint (patients requiring respiratory support) was lower than anticipated [1]. This suggests that evolving standards of care for COVID-19 or an inaccurate prediction of disease progression rates can render a trial's goals unachievable.
  • Narrow Public Data: The available information is confined to the clinical outcomes reported in the published paper. Deeper mechanistic data, detailed biomarker analyses, or comprehensive pharmacokinetic studies from the trial are not publicly available, limiting a more granular failure analysis.

References

Pamapimod combination therapy to improve response

Author: Smolecule Technical Support Team. Date: February 2026

Key Application: Antiviral Combination Therapy

The most advanced and data-supported combination is Pamapimod (PAM) with Pioglitazone (Pio) for treating COVID-19. This combination shows potent and synergistic activity against SARS-CoV-2 and its Variants of Concern (VoCs) by targeting host cell pathways crucial for viral replication [1].

  • Mechanism of Action: this compound is a selective inhibitor of the p38 MAPKα signaling pathway, which is a key host factor for SARS-CoV-2 replication. Pioglitazone is an anti-inflammatory PPARγ agonist. Their combination demonstrates synergistic antiviral activity, likely due to substantial crosstalk between the p38 MAPK and PPARγ pathways [1].
  • Clinical Status: An 8-week, double-blind, randomized, placebo-controlled Phase II study (EUCTR2020-005849-16-BG) has been conducted to evaluate the effects of oral PAM (150 mg) with Pio (10 mg) daily in hospitalized COVID-19 patients [2]. The sponsor is Kinarus AG [2] [1].

Quantitative Data Summary

The following table consolidates the key in vitro efficacy data for the PAM/Pio combination against the SARS-CoV-2 Wuhan type [1].

Parameter This compound (PAM) Pioglitazone (Pio) Cell Lines Tested
IC₅₀ (Half Maximal Inhibitory Concentration) ~100 - 250 nM ~800 nM Vero B4, A549-ACE2+/TMPRSS2+, Caco-2, Calu-3
IC₉₀ (90% Inhibitory Concentration) ~2 - 3 µM ~10 µM Vero B4, A549-ACE2+/TMPRSS2+, Caco-2, Calu-3
Activity against VoCs Similar potency against Alpha, Beta, Gamma, Delta, and Omicron variants. Similar potency against Alpha, Beta, Gamma, Delta, and Omicron variants. Primarily Calu-3

Experimental Protocol: Antiviral Activity Assay

This protocol is adapted from the methodology used in the research by I. J. Mol. Sci. (2022) [1]. It provides a framework for assessing the antiviral efficacy of PAM and Pio in vitro.

1. Cell Culture and Infection

  • Cell Lines: Use permissive cell lines such as Vero, Caco-2, A549-ACE2+/TMPRSS2+, or Calu-3. Calu-3 cells (human lung) are considered a relevant surrogate lung model.
  • Virus Infection: Infect cells with SARS-CoV-2 (e.g., Wuhan type or a VoC) at a predetermined Multiplicity of Infection (MOI).
  • Compound Addition: Add serial dilutions of PAM, Pio, or the combination to the culture medium at 1-hour post-infection (hpi).

2. Sample Collection and Analysis

  • Time Point: Harvest cell culture supernatants at 3 days post-infection (dpi).
  • Virus Quantification: Analyze virus production in the supernatants using quantitative RT-PCR (qRT-PCR) to measure viral RNA copies.
  • Alternative Method (Immunostaining): At an earlier time point (e.g., 30 hpi), fix cells and stain with a SARS-CoV-2 Nucleoprotein (NP)-specific antibody to visualize and quantify infection levels within the cells.

3. Data Analysis

  • Dose-Response Curves: Plot the log of compound concentration against the percentage of virus inhibition to determine IC₅₀ and IC₉₀ values.
  • Synergy Assessment: Use models like the Bliss Independence or Chou-Talalay method to evaluate whether the combination of PAM and Pio acts synergistically.
  • Cytotoxicity Control: Perform parallel cell viability assays (e.g., MTT, WST-1) on treated, uninfected cells to ensure that antiviral effects are not due to compound toxicity.

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism by which the PAM/Pio combination inhibits SARS-CoV-2 replication, based on the described research [1].

G SARS2 SARS-CoV-2 Infection ACE2 ACE2 Downregulation SARS2->ACE2 AngII Angiotensin II (Ang II) Accumulation ACE2->AngII p38 p38 MAPKα Activation AngII->p38 ADAM17 ADAM17 Upregulation p38->ADAM17 Replication Viral Replication & Inflammatory Response p38->Replication ADAM17->ACE2 Positive Feedback PAM This compound (PAM) (p38 Inhibitor) PAM->p38 Inhibits Synergy Synergistic Antiviral Effect PAM->Synergy Pio Pioglitazone (Pio) (PPARγ Agonist) Pio->Replication Anti-inflammatory Action Pio->Synergy Synergy->Replication Potently Blocks

Historical Context in Rheumatoid Arthritis

It is valuable for researchers to know that this compound was initially developed for Rheumatoid Arthritis (RA) but did not progress to phase III trials [3].

  • Efficacy Data: In a phase II trial, this compound monotherapy (50-300 mg daily) showed lower ACR20 response rates (18-31%) after 12 weeks compared to methotrexate (45%) in DMARD-IR patients [3].
  • Safety Profile: A meta-analysis indicated p38 inhibitors like this compound were associated with a significantly increased risk of dizziness. Other common issues in development programs included liver toxicity and cutaneous lesions [3].

Frequently Asked Questions for Researchers

Q1: Why target p38 MAPK for antiviral therapy? Targeting the host p38 MAPK pathway, which is crucial for SARS-CoV-2 replication, is a strategic approach to develop broad-spectrum antivirals. As host factors are genetically more stable than viral proteins, this strategy may present a higher barrier to drug resistance and remain effective against current and future Variants of Concern [1].

Q2: What is the evidence for synergy between PAM and Pio? Research has demonstrated that the combination of PAM and Pio possesses potent and synergistic activity to inhibit SARS-CoV-2 replication in vitro. This synergy was observed against the original Wuhan strain and the Delta and Omicron VoCs [1].

Q3: Are there specific safety concerns from prior clinical trials? Yes. Historical trials in RA indicated that p38 MAPK inhibitors as a class were associated with an increased risk of dizziness. Earlier compounds in development were also halted due to liver toxicity and skin reactions, although these were often compound-specific [3].

References

Pamapimod and Other p38 MAPK Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Primary Target Key Characteristics / Preclinical & Clinical Findings Selective For p38α Clinical Status (for inflammatory diseases)

| Pamapimod | p38α / p38β [1] [2] [3] | - IC50: 0.014 µM (p38α), 0.48 µM (p38β) [2].

  • Inhibits TNFα, IL-1β, IL-6 production [2].
  • Effective in murine collagen-induced arthritis [2].
  • Disappointing efficacy in RA clinical trials [1] [4]. | Yes [2] [4] | Clinical trials discontinued (RA) [1] [4]. | | Birb 796 (Doramapimod) | p38α / p38β [1] | - Broad anti-inflammatory effect in microarray analysis [1].
  • Higher efficacy than SB203580 & this compound on COX-2/MMP13 gene expression & PGE2 release in chondrocytes [1].
  • Inhibits TNFα release in human models [1]. | Yes [4] | Clinical development halted (RA) [1]. | | SB203580 | p38α / p38β [1] | - A first-generation inhibitor; broad effect on gene expression in chondrocytes [1].
  • Lower efficacy than Birb 796 & CBS-3868 on key inflammatory markers [1]. | Yes [4] | Primarily a research tool [5]. | | CBS-3868 | p38α / p38β [1] | - A new substance at the time of the study; higher efficacy than Birb 796 on mPGES1 and TNFRSF11B gene expression [1]. | Information missing | Investigational (status unclear). | | VX-702 | p38α / p38β [1] | - Similar to this compound, showed disappointing efficacy in RA clinical trials [1]. | Information missing | Clinical development halted (RA) [1]. | | MW150 | p38α [6] | - An optimized, isoform-selective inhibitor; shows neuroprotective effects in a spinal muscular atrophy (SMA) mouse model [6]. | Yes [6] | In early-stage investigation for neurodegenerative diseases [6]. |

Experimental Data and Methodologies

The comparative data often comes from standardized in vitro and in vivo models used to evaluate drug efficacy before clinical trials.

  • In Vitro Cellular Potency Assays: A common method to assess a compound's cellular activity is to measure its inhibition of downstream phosphorylation events. For example, this compound's cellular potency was confirmed by its inhibition of HSP-27 phosphorylation (a p38 MAPK pathway readout) with an IC50 of 0.06 µM, without affecting the JNK pathway (c-Jun phosphorylation) [2].
  • Cytokine Inhibition Assays: A key therapeutic goal of p38 inhibition is to reduce pro-inflammatory cytokines. This compound's efficacy was demonstrated by its inhibition of LPS-stimulated TNFα production in human monocytes and the inhibition of spontaneous TNFα production in synovial explants from Rheumatoid Arthritis patients [2].
  • Gene Expression Analysis: Studies compare how different inhibitors affect the expression of disease-relevant genes. In a human osteoarthritic chondrocyte model stimulated with IL-1β, all tested p38MAPK inhibitors (this compound, Birb 796, SB203580, CBS-3868) significantly suppressed genes for COX-2, mPGES1, iNOS, and MMP13 [1].

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation. The diagram below illustrates its key components and where inhibitors like this compound act.

p38_pathway Stress Stress Signals (UV, Osmotic) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK LPS LPS / TLR Agonists LPS->MAPKKK MKK3 MKK3/6 MAPKKK->MKK3 Phosphorylates p38 p38 MAPK (α, β, γ, δ isoforms) MKK3->p38 Phosphorylates MK2 MK2 / MK3 p38->MK2 Activates Transcription Transcription Factors (e.g., ATF1, ATF2, MEF2C, p53) p38->Transcription Phosphorylates mRNA mRNA Stabilization & Translation p38->mRNA Regulates MK2->mRNA Output Cellular Outputs Transcription->Output Inflammatory Cytokines (TNF-α, IL-6, IL-1) Matrix Enzymes (MMPs) Apoptosis mRNA->Output Inhibitor This compound, Birb 796, SB203580 Inhibitor->p38

A primary reason for the failure of p38 inhibitors like this compound in clinical trials is tachyphylaxis, where an initial improvement is rapidly followed by a disease rebound [4]. This is thought to occur due to feedback mechanisms within the immune system that bypass the blocked p38 pathway [1] [4]. Consequently, research is now exploring alternative strategies, such as inhibiting downstream kinases like MAPK-activated protein kinase (MK2) [4].

Interpretation Guide for Researchers

  • Focus on the Model System: Potency and effects can vary significantly between cell types (e.g., monocytes vs. chondrocytes) [1]. Always consider the relevance of the experimental model to your specific research context.
  • Clinical Failure vs. Tool Value: The discontinuation of clinical development for RA does not negate the value of these compounds as highly validated research tools for studying p38 biology in vitro and in animal models.
  • Look to New Strategies: The field is moving beyond direct p38 inhibition. The exploration of MK2 inhibitors and other downstream targets represents a promising avenue for future drug development [4].

References

Pamapimod Selectivity Profile Across p38 Isoforms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Pamapimod's inhibition of p38 MAPK isoforms, primarily derived from a foundational preclinical study [1].

p38 MAPK Isoform Inhibitory Activity (IC₅₀) Selectivity Note
p38α 14 ± 2 nM Primary target; potent inhibition [1].
p38β 480 ± 40 nM ~34-fold less potent than against p38α [1].
p38γ No activity detected No significant inhibition observed [1].
p38δ No activity detected No significant inhibition observed [1].

This compound is characterized as a highly selective inhibitor. When profiled across a panel of 350 kinases, it bound to only four additional kinases besides p38, indicating a clean off-target profile [1].

Key Experimental Protocols for Selectivity Profiling

The data in the table above was generated using standard and robust experimental methods. Here are the detailed protocols for the key assays cited:

  • In Vitro Kinase Activity Assay: The enzymatic activity of the different p38 isoforms was measured by monitoring the phosphorylation of specific substrates. The half-maximal inhibitory concentration (IC₅₀) of this compound was determined for each isoform [1].
  • Cellular Potency Assessment: Cellular activity and selectivity were confirmed using phosphorylation of heat shock protein 27 (HSP27) as a selective readout for p38 activity, and phosphorylation of c-Jun as a readout for c-Jun NH₂-terminal kinase (JNK) activity. This compound inhibited the p38 pathway (IC₅₀ of 60 nM) without affecting the JNK pathway [1].
  • Broad Kinase Profiling: To establish selectivity beyond the p38 family, this compound was screened against a large panel of 350 kinases to identify any off-target binding [1].

The p38 MAPK Signaling Pathway

To provide biological context for this compound's target, the following diagram illustrates the core p38 MAPK signaling pathway, which is activated by various stressors and inflammatory cytokines.

p38_pathway Inflammatory Cytokines Inflammatory Cytokines MAPKKK (e.g., TAK1, ASK1) MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAPKKK (e.g., TAK1, ASK1) Environmental Stress Environmental Stress Environmental Stress->MAPKKK (e.g., TAK1, ASK1) MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK (e.g., TAK1, ASK1)->MAPKK (MKK3/6) p38 MAPK (α, β, γ, δ) p38 MAPK (α, β, γ, δ) MAPKK (MKK3/6)->p38 MAPK (α, β, γ, δ) Cytokine Production (TNF-α, IL-1β, IL-6) Cytokine Production (TNF-α, IL-1β, IL-6) p38 MAPK (α, β, γ, δ)->Cytokine Production (TNF-α, IL-1β, IL-6) Cytokine mRNA Stabilization Cytokine mRNA Stabilization p38 MAPK (α, β, γ, δ)->Cytokine mRNA Stabilization Transcription Factor Activation (ATF2, etc.) Transcription Factor Activation (ATF2, etc.) p38 MAPK (α, β, γ, δ)->Transcription Factor Activation (ATF2, etc.) This compound This compound This compound->p38 MAPK (α, β, γ, δ) inhibits

Therapeutic Context and Clinical Challenges

  • Primary Indication Research: this compound was investigated for the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. Preclinical data showed it could inhibit the production of key inflammatory cytokines like TNFα and IL-1β, and it was effective in reducing disease severity in a murine model of collagen-induced arthritis [1].
  • Clinical Trial Outcome: Despite promising preclinical results, clinical trials of this compound in rheumatoid arthritis patients did not show clear-cut efficacy and the compound was associated with adverse effects, leading to a lack of further development for this indication [2].
  • A Common Hurdle: The failure of this compound reflects a broader challenge in the field. Many p38 inhibitors have faced clinical setbacks due to issues including toxicity (liver, CNS), lack of sufficient efficacy, and tachyphylaxis (a rapid rebound of the disease after an initial improvement) [3] [4]. This has prompted research into alternative strategies, such as inhibiting downstream kinases in the p38 pathway like MK2 [4].

References

Efficacy and Safety of Select Non-Anti-TNF Biologics for Psoriatic Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes data from a network meta-analysis, which compares different drugs statistically when head-to-head trials are not available. ACR20 and ACR50 refer to a 20% or 50% improvement in disease severity scores, while PASI75 is a 75% improvement in a psoriasis area score [1].

Drug (Dose) ACR20 Response vs. Placebo ACR50 Response vs. Placebo PASI75 Response vs. Placebo Any Adverse Events vs. Placebo Serious Adverse Events vs. Placebo
Secukinumab (300 mg) RR: 3.57 (CI: 1.48-8.64) vs. Apremilast 20mg [1] Ranked highest for ACR20 in overall population [1] Data from analysis Data from analysis No significant difference from placebo or other biologics [1]
Secukinumab (150 mg) RR: 2.55 (CI: 1.24-5.23) vs. Apremilast 20mg [1] Data from analysis Data from analysis RR: 0.54 (CI: 0.35-0.81) vs. Apremilast 20mg [1] No significant difference from placebo or other biologics [1]
Ustekinumab (90 mg) Data from analysis Data from analysis Data from analysis Data from analysis Ranked safest for serious adverse events [1]
Apremilast (30 mg) Reference for comparisons above Data from analysis Data from analysis RR: 0.58 (CI: 0.45-0.75) vs. placebo [1] No significant difference from placebo or other biologics [1]
Apremilast (20 mg) Reference for comparisons above Data from analysis Data from analysis RR: 0.58 (CI: 0.45-0.74) vs. placebo [1] No significant difference from placebo or other biologics [1]

Abbreviations: RR: Relative Risk; CI: 95% Confidence Interval.

Key Experimental Protocols in Clinical Research

The clinical data in the table above primarily comes from Randomized Controlled Trials (RCTs), which represent the gold standard for evaluating drug efficacy and safety. Here are the core methodologies you will encounter in the literature for inflammatory diseases [1] [2]:

  • Study Design: Typically, a double-blind, placebo-controlled trial. Patients are randomly assigned to receive either the investigational drug or a matched placebo, with neither the patient nor the investigators knowing the assignment to prevent bias [3].
  • Patient Population: Trials enroll patients with a confirmed diagnosis (e.g., PsA, Crohn's disease) and moderate-to-severe disease activity. A critical factor is whether patients are bio-naïve (have not previously used biologic drugs) or bio-experienced (have failed previous biologic therapies, such as anti-TNFs), as this significantly impacts drug performance [1] [2].
  • Dosing Regimens: The studies use standardized induction and maintenance dosing. For example:
    • Ustekinumab: Intravenous induction dose based on weight, followed by subcutaneous 90 mg every 12 weeks [2].
    • Secukinumab: Subcutaneous injections with loading doses at weeks 0, 1, 2, 3, and 4, followed by monthly maintenance doses [1].
  • Outcome Measures: Primary endpoints often include:
    • ACR20/50/70: American College of Rheumatology criteria for improvement in PsA and RA [1] [4].
    • PASI75: Psoriasis Area and Severity Index for skin symptoms [1].
    • Clinical Remission: For IBD, defined by scores like CDAI (Crohn's Disease Activity Index) below 150 [2].
    • Drug Durability: Measured by rates of drug discontinuation, hospitalization, or surgery over the maintenance phase [2].
  • Safety Monitoring: Patients are monitored for Adverse Events (AEs) and Serious Adverse Events (SAEs) throughout the study period [1] [3].

Mechanisms of Action and Research Context

To understand where a drug like Pamapimod would fit, it's helpful to visualize the different therapeutic pathways targeted in inflammatory disease. The following diagram contrasts the established mechanisms of Anti-TNF drugs and newer biologics with the investigational pathway of p38 MAPK inhibitors.

G cluster_p38 P38 MAPK Inhibition Pathway (e.g., this compound) cluster_tnf Cytokine-Targeted Therapies Stress External Stress & Inflammatory Signals MKK3 MKK3/6 Stress->MKK3 P38 p38 MAPK MKK3->P38 MK2 MK2 P38->MK2 TNF_mRNA TNF-α mRNA P38->TNF_mRNA MK2->TNF_mRNA TNF_Alpha TNF-α TNF_mRNA->TNF_Alpha Translation Inhibitor This compound (Small Molecule) Inhibitor->P38 Inhibits TNFR1 TNF Receptor (TNFR1) TNF_Alpha->TNFR1 NFkB NF-κB Pathway Activation TNFR1->NFkB Inflammation Pro-Inflammatory Response NFkB->Inflammation AntiTNF Anti-TNF Biologics (e.g., Infliximab, Adalimumab) AntiTNF->TNF_Alpha Neutralizes IL_23 IL-12/23 Ustekinumab Ustekinumab Ustekinumab->IL_23 Blocks

This diagram highlights the strategic difference between the approaches:

  • This compound's proposed mechanism is to act upstream by inhibiting the p38 MAPK signaling pathway, which is involved in the synthesis of TNF-α and other pro-inflammatory cytokines at the mRNA level [5].
  • Anti-TNF biologics (e.g., Infliximab, Adalimumab) work downstream by directly binding to and neutralizing the TNF-α cytokine itself after it has been produced [5].
  • Other biologic therapies (e.g., Ustekinumab) target different cytokine pathways entirely, such as interleukin (IL)-12 and IL-23, offering alternative mechanisms of action [1].

Interpretation and Research Gaps

  • The data confirms that several non-anti-TNF biologics are effective options for inflammatory diseases, with varying safety profiles. The choice often depends on patient sub-population (e.g., bio-naïve vs. bio-experienced) [1] [2].
  • The role of anti-TNFs is well-established, but their use can be limited by secondary failure (loss of response) over time. Research shows that while a second anti-TNF drug can be effective after the first fails, the response rates are generally lower than with first-time use [4].
  • Regarding this compound, the current search results do not provide clinical efficacy or safety data for a direct comparison. This suggests its development may be at an earlier stage, or that large-scale, direct comparative trials have not yet been conducted or published.

References

Pamapimod Antiviral Efficacy Across SARS-CoV-2 Variants

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental data on the antiviral activity of Pamapimod (PAM), both alone and in combination with Pioglitazone (Pio), against various SARS-CoV-2 variants from in vitro studies [1] [2].

Variant Tested PAM IC₅₀ (nM) PAM IC₉₀ (μM) Pio IC₅₀ (nM) Pio IC₉₀ (μM) Combination Effect Reported Cell Lines
Wuhan (wild type) ~100 - 250 ~2 - 3 ~800 ~10 Synergistic Vero, A549-ACE2/TMPRSS2, Caco-2, Calu-3
Alpha (B.1.1.7) Similar potency to Wuhan type Similar potency to Wuhan type Not specified Not specified Synergistic Information from text
Beta (B.1.351) Similar potency to Wuhan type Similar potency to Wuhan type Not specified Not specified Synergistic Information from text
Gamma (P.1) Similar potency to Wuhan type Similar potency to Wuhan type Not specified Not specified Synergistic Information from text
Delta (B.1.617.2) Similar potency to Wuhan type Similar potency to Wuhan type Not specified Not specified Synergistic Information from text
Omicron (B.1.1.529) Similar potency to Wuhan type Similar potency to Wuhan type Not specified Not specified Synergistic Information from text

> Important Note: The IC₅₀ (half-maximal inhibitory concentration) and IC₉₀ (90% inhibitory concentration) values are measures of drug potency. Lower values indicate a more potent drug. The data above is derived from cell-based experiments, and efficacy in humans may differ.

The core finding is that this compound, a p38 Mitogen-Activated Protein Kinase alpha (p38 MAPKα) inhibitor, demonstrated consistent in vitro potency across all major Variants of Concern (VoCs), from Alpha to Omicron [1] [2]. This broad-spectrum activity is attributed to its mechanism of action: it targets a host cell signaling pathway (p38 MAPK) that is crucial for viral replication, rather than the mutation-prone virus itself [1] [2].

Detailed Experimental Protocols

  • Cell Lines: The study used multiple cell lines to model infection, including Vero (monkey kidney), Caco-2 (human colon carcinoma), and, most importantly, A549-ACE2/TMPRSS2+ and Calu-3 cells, which are human lung-derived and express proteins (ACE2 and TMPRSS2) critical for SARS-CoV-2 entry, making them a relevant model for human lung infection.
  • Infection and Treatment: Cells were infected with SARS-CoV-2 at a low multiplicity of infection (MOI of 2 × 10⁻²). One hour post-infection, the virus inoculum was removed, and cells were treated with various concentrations of the drugs.
  • Viral Replication Measurement:
    • Primary Method: At 3 days post-infection (dpi), virions in the cell culture supernatant were purified and viral production was quantified using quantitative RT-PCR (qRT-PCR).
    • Secondary Confirmation: In some experiments, infected cells were fixed and stained with a SARS-CoV-2 nucleoprotein (NP)-specific antibody to visualize and quantify infection levels directly within the cells.
  • Viability Assay: To ensure that the antiviral effect was not due to general cell death, uninfected cells were treated with the same drug concentrations, and cell viability was assessed using a water-soluble tetrazolium salt (WST)-1 assay. The antiviral concentrations were found to be non-cytotoxic.
  • Synergy Assessment: The synergistic effect of the this compound and Pioglitazone combination was determined by applying both compounds together over a range of concentrations and analyzing the data using the Berenbaum combination index method.

Proposed Signaling Pathway and Mechanism

The antiviral effect of the this compound and Pioglitazone combination is linked to their interaction with key host cell pathways. The diagram below illustrates this proposed mechanism.

Start SARS-CoV-2 Infection Event1 Viral Entry & ACE2 Downregulation Start->Event1 Event2 ↑ Angiotensin II (Ang II) Event1->Event2 Event3 Activation of p38 MAPK Pathway Event2->Event3 Outcome1 Viral Replication & Pro-inflammatory Response Event3->Outcome1 Leads to Mech1 This compound (PAM) p38 MAPKα Inhibitor Effect1 Inhibits p38 MAPK Blocks viral replication Mech1->Effect1 Directly targets Outcome2 Synergistic Inhibition of SARS-CoV-2 Reduced Disease Severity Effect1->Outcome2 Combined effect Event4 Pioglitazone (Pio) PPARγ Agonist Effect2 Anti-inflammatory Effects Reduces IL-6, TNFα Event4->Effect2 Activates Effect2->Outcome2 Combined effect

Comparison with Other Antiviral Strategies

While a direct, quantitative comparison with all alternatives is not available in the search results, the table below positions this compound-Pioglitazone within the broader antiviral landscape based on its described mechanism [1] [2] [3].

Antiviral Strategy Target Key Advantage Potential Limitation
This compound + Pioglitazone Host p38 MAPK & PPARγ pathways Broad efficacy across all variants; low risk of viral resistance. Phase II clinical stage; host-targeted drugs may have side effects [1] [2].
Paxlovid (Nirmatrelvir) Viral Main Protease (Mpro) Proven clinical efficacy; oral administration. Potential for drug-drug interactions (with ritonavir); emerging resistant variants [1] [3].
Molnupiravir Viral RNA-dependent RNA Polymerase Oral administration. Mutagenic mechanism; not approved in all regions [1].
PLpro Inhibitors (e.g., Jun12682) Viral Papain-Like Protease (PLpro) Different viral target; effective against nirmatrelvir-resistant strains in mice [3]. Preclinical stage; efficacy and safety in humans unknown [3].
Vaccines Spike Protein Highly effective against severe disease. Reduced effectiveness against infection by some variants [4] [5] [6].

Current Status and Information Gaps

The combination of this compound and Pioglitazone has advanced to clinical testing. An update mentions that an ongoing Phase II clinical study (the KINETIC trial) is evaluating this combination in non-critically ill COVID-19 inpatients [1] [7]. This trial will provide crucial data on the treatment's efficacy and safety in humans.

However, as of this writing, the search results I obtained do not contain the final results from this Phase II trial. For researchers seeking the most current and comprehensive comparison, the following actions are recommended:

  • Check Clinical Trial Registries: Search for "KINETIC trial this compound" or the identifier NCT05007635 on platforms like ClinicalTrials.gov for the latest status and potential results.
  • Monitor Scientific Journals: Look for recent publications in major scientific journals detailing the Phase II clinical outcomes.

References

Established Mechanisms of Action for Bone Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the mechanisms and targets of various drug classes used or under investigation for osteoporosis treatment, based on current literature [1] [2] [3].

Drug Class / Agent Primary Mechanism of Action Molecular Target Key Effect on Bone
Bisphosphonates [1] [2] Anti-resorptive Osteoclasts / FPP synthase inhibitor Inhibits osteoclast-mediated bone resorption
Denosumab [1] [2] [4] Anti-resorptive RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand) Inhibits osteoclast formation, function, and survival
Teriparatide & Abaloparatide [1] [2] Anabolic Parathyroid Hormone (PTH) Receptor 1 Stimulates osteoblast activity and new bone formation
Romosozumab [1] [4] Anabolic Sclerostin (SOST) Inhibits sclerostin, increasing Wnt pathway signaling and bone formation
Selective Estrogen Receptor Modulators [1] [2] Anti-resorptive Estrogen Receptors Estrogen-like effects on bone, reducing resorption
Wnt/β-catenin Pathway [3] [5] Anabolic (Potential Target) Multiple (e.g., LRP5/6, Frizzled, β-catenin) Key pathway regulating osteoblast differentiation and proliferation

Experimental Pathways in Bone Research

For a novel compound like Pamapimod, research would typically characterize its effects through a series of established experimental workflows. The diagram below outlines a generalized protocol for evaluating a drug's bone-protective effects in vitro and in vivo.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow cluster_mech Mechanistic Workflow Start Compound of Interest (e.g., this compound) InVitro In Vitro Assessment Start->InVitro InVivo In Vivo Validation Start->InVivo Mech Mechanistic Studies Start->Mech cluster_invitro cluster_invitro InVitro->cluster_invitro cluster_invivo cluster_invivo InVivo->cluster_invivo cluster_mech cluster_mech Mech->cluster_mech SC Stem Cell Culture (Bone Marrow MSCs) Diff Osteogenic Differentiation SC->Diff Assay1 Functional Assays: - ALP Staining - Alizarin Red S (Mineralization) - Gene Expression (Runx2, OCN) Diff->Assay1 Animal Animal Model (e.g., Ovariectomized Mice) Imaging Bone Microstructure (Micro-CT Analysis) Animal->Imaging Histo Histomorphometry (Bone Formation Rate) Imaging->Histo Path Signaling Pathway Analysis (e.g., Western Blot, RT-PCR) Luc Promoter/Luciferase Assays Path->Luc ChIP Chromatin Immunoprecipitation (CUT&Tag) Luc->ChIP

The experimental data supporting the drug comparisons in the table above are generated through established methodologies [6] [4]:

  • In Vitro Assessment: Evaluates a compound's direct effects on bone-forming cells (osteoblasts). Bone Marrow Mesenchymal Stem Cells (BMSCs) are cultured and induced to differentiate into osteoblasts. Key outcomes are measured with Alkaline Phosphatase (ALP) staining for early differentiation, Alizarin Red staining for calcium-rich mineral deposits, and gene expression analysis for osteogenic markers (Runx2, Ocn, Col1a1) [6].
  • In Vivo Validation: Uses animal models (e.g., ovariectomized mice to simulate postmenopausal bone loss) to confirm effects in a whole organism. Bone microstructure is quantified via micro-CT, measuring parameters like Bone Volume/Tissue Volume (BV/TV) and Trabecular Number. Histomorphometry on bone sections can further quantify the bone formation rate [6].
  • Mechanistic Studies: Elucidates the specific molecular pathways involved. Techniques include Western Blot to detect protein levels and phosphorylation, RT-PCR for gene expression, Luciferase reporter assays to measure activity of specific signaling pathways (e.g., Wnt/β-catenin), and advanced techniques like CUT&Tag to map transcription factor binding to genomic DNA [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

406.14526146 Da

Monoisotopic Mass

406.14526146 Da

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S2C9V11K4

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Wikipedia

Pamapimod

Dates

Last modified: 08-15-2023
1: Zhang X, Fettner S, Winter E, Masjedizadeh M, Hisoire G. Metabolism and excretion of a novel p38 MAP kinase inhibitor pamapimod in healthy male subjects. Int J Clin Pharmacol Ther. 2011 Jun;49(6):345-52. PubMed PMID: 21612741.
2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J, Bingenheimer W, Dalrymple SA, Dunn J, Farrell R, Frauchiger S, La Fargue J, Ghate M, Graves B, Hill RJ, Li F, Litman R, Loe B, McIntosh J, McWeeney D, Papp E, Park J, Reese HF, Roberts RT, Rotstein D, San Pablo B, Sarma K, Stahl M, Sung ML, Suttman RT, Sjogren EB, Tan Y, Trejo A, Welch M, Weller P, Wong BR, Zecic H. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-p yrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]py rimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. J Med Chem. 2011 Apr 14;54(7):2255-65. doi: 10.1021/jm101423y. Epub 2011 Mar 4. PubMed PMID: 21375264.
3: Doggrell SA, Christensen AM. Does the p38 MAP kinase inhibitor pamapimod have potential for the treatment of rheumatoid arthritis? Expert Opin Pharmacother. 2010 Oct;11(14):2437-42. doi: 10.1517/14656566.2010.507631. PubMed PMID: 20666701.
4: Zhang X, Huang Y, Navarro MT, Hisoire G, Caulfield JP. A proof-of-concept and drug-drug interaction study of pamapimod, a novel p38 MAP kinase inhibitor, with methotrexate in patients with rheumatoid arthritis. J Clin Pharmacol. 2010 Sep;50(9):1031-8. doi: 10.1177/0091270009357433. Epub 2010 Jan 25. PubMed PMID: 20100913.
5: Alten RE, Zerbini C, Jeka S, Irazoque F, Khatib F, Emery P, Bertasso A, Rabbia M, Caulfield JP. Efficacy and safety of pamapimod in patients with active rheumatoid arthritis receiving stable methotrexate therapy. Ann Rheum Dis. 2010 Feb;69(2):364-7. doi: 10.1136/ard.2008.104802. Epub 2009 Apr 8. Erratum in: Ann Rheum Dis. 2011 Aug;70(8):1519. PubMed PMID: 19357113.
6: Cohen SB, Cheng TT, Chindalore V, Damjanov N, Burgos-Vargas R, Delora P, Zimany K, Travers H, Caulfield JP. Evaluation of the efficacy and safety of pamapimod, a p38 MAP kinase inhibitor, in a double-blind, methotrexate-controlled study of patients with active rheumatoid arthritis. Arthritis Rheum. 2009 Feb;60(2):335-44. doi: 10.1002/art.24266. PubMed PMID: 19180516.
7: Hill RJ, Dabbagh K, Phippard D, Li C, Suttmann RT, Welch M, Papp E, Song KW, Chang KC, Leaffer D, Kim YN, Roberts RT, Zabka TS, Aud D, Dal Porto J, Manning AM, Peng SL, Goldstein DM, Wong BR. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity. J Pharmacol Exp Ther. 2008 Dec;327(3):610-9. doi: 10.1124/jpet.108.139006. Epub 2008 Sep 5. PubMed PMID: 18776065.

Explore Compound Types